AFN-1252 tosylate
Description
Properties
CAS No. |
1047981-31-6 |
|---|---|
Molecular Formula |
C29H29N3O6S |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H21N3O3.C7H8O3S/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10)/b10-7+; |
InChI Key |
NHTYVWVPSCBFQW-HCUGZAAXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 |
Appearance |
Solid powder |
Other CAS No. |
1047981-31-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFN-1252 tosylate; API-1252 tosylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AFN-1252 Tosylate on Staphylococcus aureus FabI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and inhibitory mechanism of AFN-1252 tosylate, a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). FabI is an essential enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway, making it a critical target for antimicrobial drug development.[1][2] AFN-1252 demonstrates exceptional potency and a high degree of specificity for staphylococcal FabI.[1][3][4]
Core Mechanism of Action: Targeting the FabI-NADPH Complex
AFN-1252 exerts its antibacterial effect by specifically inhibiting the activity of FabI, which catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP.[1][2] A key feature of AFN-1252's mechanism is its preferential and potent binding to the FabI enzyme only when it is complexed with its cofactor, NADPH.[5][6][7] This ternary complex formation (FabI-NADPH-AFN-1252) effectively locks the enzyme in an inactive state, preventing the binding of the enoyl-ACP substrate and thereby halting fatty acid synthesis, which is essential for bacterial membrane integrity and viability.[1][2]
The high selectivity of AFN-1252 for S. aureus FabI is attributed to specific interactions with key amino acid residues within the enzyme's active site.[5][6] Crystallographic studies have elucidated the precise binding mode, revealing close contacts between the inhibitor and residues such as Met-99 and Tyr-147.[5][6] These interactions are crucial for the high-affinity binding and potent inhibition observed.
Quantitative Analysis of AFN-1252 Inhibition
The potency of AFN-1252 has been quantified through various biochemical and microbiological assays. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Organism/Enzyme | Notes | Reference |
| IC50 | 14 nM | S. aureus FabI | [3] | |
| IC50 | 9.6 nM | B. pseudomallei FabI | [8][9] | |
| Ki (apparent) | 4 nM | Wild-type S. aureus FabI | [5][6] | |
| Ki (apparent) | 69 nM | M99T mutant S. aureus FabI | Demonstrates the role of Met-99 in high-affinity binding. | [5][6] |
| MIC90 | ≤0.015 µg/mL | S. aureus (clinical isolates) | Includes methicillin-resistant strains (MRSA). | [2][3][4][10][11] |
| MIC90 | 0.12 µg/mL | Coagulase-negative staphylococci | [3][4] | |
| MIC | 3.9 ng/mL | S. aureus RN4220 | [6] | |
| MIC | 2.35 mg/L | B. pseudomallei R15 | [9] |
Resistance Mechanisms
Resistance to AFN-1252 in S. aureus has been shown to arise from specific missense mutations in the fabI gene.[5][6][7] The most frequently isolated mutation results in a methionine to threonine substitution at position 99 (M99T).[5][6][7] This single amino acid change leads to a significant increase in the apparent inhibition constant (Ki) from 4 nM to 69 nM, directly correlating with the observed increase in resistance.[5][6][7] Another identified mutation, Y147H, also confers resistance but is associated with a significant fitness cost, resulting in a pronounced growth defect and a drastic reduction in FabI enzymatic activity.[5][6][7] The low frequency of spontaneous resistance development underscores the effectiveness of AFN-1252's targeted mechanism.[3][4]
Experimental Protocols
The characterization of AFN-1252's mechanism of action has relied on a variety of well-established biochemical and microbiological techniques.
FabI Enzyme Inhibition Assay
Objective: To determine the concentration of AFN-1252 required to inhibit 50% of FabI activity (IC50) and to elucidate the kinetics of inhibition (Ki).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant S. aureus FabI is purified. The substrate, crotonyl-ACP, is synthesized.
-
Assay Mixture: The assay is typically performed in a 96-well microtiter plate. The reaction mixture contains a suitable buffer (e.g., MES, pH 6.5), the cofactor NADPH (e.g., 200 µM), and the FabI enzyme (e.g., 30-50 nM).[6]
-
Inhibitor Addition: AFN-1252 is added at varying concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, crotonyl-ACP (e.g., 50 µM).[6]
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Initial velocities are calculated from the progress curves. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined by measuring initial velocities at various concentrations of both the inhibitor and the substrate and fitting the data to appropriate enzyme inhibition models.[3]
Macromolecular Synthesis Assays
Objective: To confirm that AFN-1252 selectively inhibits fatty acid synthesis in whole bacterial cells.
Methodology:
-
Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.
-
Inhibitor Treatment: The culture is treated with AFN-1252 at concentrations around the MIC.
-
Radiolabeling: Specific radiolabeled precursors for different macromolecular pathways are added to the culture. These include:
-
[14C]-acetate for fatty acid synthesis
-
[14C]-isoleucine for protein synthesis
-
[14C]-thymidine for DNA synthesis
-
[14C]-uridine for RNA synthesis
-
[14C]-N-acetylglucosamine for cell wall synthesis
-
-
Measurement of Incorporation: After a defined incubation period, the incorporation of the radiolabeled precursors into their respective macromolecules is measured.
-
Analysis: Selective inhibition of [14C]-acetate incorporation compared to the other precursors confirms that the primary mode of action is the inhibition of fatty acid biosynthesis.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the FabI-AFN-1252 complex to understand the molecular basis of inhibition.
Methodology:
-
Protein Expression and Purification: High-purity, homogenous FabI protein is required.
-
Crystallization: The FabI enzyme is co-crystallized with NADPH and AFN-1252. This involves screening a wide range of conditions (e.g., precipitants, pH, temperature) to find those that promote the growth of high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are modeled and refined. This provides a detailed view of the binding site and the specific interactions between AFN-1252 and FabI.[3][4]
Visualizing the Mechanism and Workflows
The following diagrams illustrate the key processes involved in the action of AFN-1252.
Caption: Mechanism of AFN-1252 inhibition of FabI.
Caption: Experimental workflow for a FabI inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of S. aureus FabI, a crucial enzyme in bacterial fatty acid synthesis. Its mechanism of action involves the formation of a stable, inactive ternary complex with FabI and its cofactor NADPH. The specificity of this interaction, elucidated through kinetic studies and X-ray crystallography, accounts for its targeted anti-staphylococcal activity and low propensity for resistance development. This detailed understanding of its molecular mechanism provides a strong foundation for its clinical development and for the future design of novel FabI inhibitors.
References
- 1. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of AFN-1252 tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2] This targeted mechanism of action confers a narrow-spectrum antibacterial activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). The tosylate salt of AFN-1252 enhances its pharmaceutical properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols relevant to the study of AFN-1252 tosylate.
Chemical Structure and Physicochemical Properties
AFN-1252, chemically known as (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, is a complex molecule featuring a 3-methylbenzofuran group linked to an oxotetrahydronaphthyridine moiety via an N-methylpropenamide bridge.[1] The tosylate salt form is utilized for pharmaceutical development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H29N3O6S | [3] |
| Molecular Weight | 547.63 g/mol | [3] |
| CAS Number (Tosylate) | 1047981-31-6 | [3] |
| Appearance | Solid | N/A |
| Solubility | Low aqueous solubility | N/A |
| Storage Conditions | Dry, dark, 0 - 4 °C (short term), -20 °C (long term) | [3] |
Mechanism of Action: Inhibition of FabI
AFN-1252 exerts its antibacterial effect by specifically targeting and inhibiting FabI, the enoyl-acyl carrier protein reductase in Staphylococcus aureus. FabI is a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains. The FASII pathway is distinct from the type I fatty acid synthase (FASI) system found in mammals, providing a basis for the selective toxicity of AFN-1252.[1][2]
The inhibition of FabI disrupts the production of essential fatty acids, which are vital for the integrity and function of the bacterial cell membrane. This disruption ultimately leads to the cessation of bacterial growth and cell death.[4]
References
- 1. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 2. jidc.org [jidc.org]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252 Tosylate: A Selective Inhibitor of Staphylococcus aureus FabI - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and highly selective, orally bioavailable small molecule inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[1][2] FabI is an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the biosynthesis of fatty acids that are crucial components of bacterial cell membranes.[3] By specifically targeting S. aureus FabI, AFN-1252 demonstrates a narrow spectrum of activity, primarily against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] This targeted approach minimizes the potential for disruption of the host microbiome and the development of broad-spectrum resistance. This technical guide provides a comprehensive overview of AFN-1252 tosylate, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.
Chemical Properties
AFN-1252 is formulated as a tosylate salt to improve its pharmaceutical properties.
| Property | Value | Reference |
| Chemical Name | (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, 4-methylbenzenesulfonate | [5] |
| Molecular Formula (Tosylate) | C29H29N3O6S | [5] |
| Molecular Weight (Tosylate) | 547.63 g/mol | [5] |
| CAS Number (Tosylate) | 1047981-31-6 | [5] |
| Formulation for in vivo studies | Aqueous 1% Poloxamer 407 | [1] |
| Solubility | Stock solutions prepared in 100% dimethyl sulfoxide (DMSO) | [6] |
Mechanism of Action
AFN-1252 exerts its antibacterial effect by inhibiting the activity of FabI, the enoyl-ACP reductase in S. aureus. This enzyme catalyzes the NADH or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, a critical step in the elongation cycle of fatty acid biosynthesis.[1][3] Inhibition of FabI disrupts the synthesis of essential fatty acids, leading to the cessation of bacterial cell membrane formation and ultimately, bacterial cell death. The high selectivity of AFN-1252 for staphylococcal FabI is a key characteristic, rendering it inactive against a broad range of other Gram-positive and Gram-negative bacteria.[2]
Quantitative Data
In Vitro Antimicrobial Activity
AFN-1252 demonstrates potent activity against a wide range of S. aureus isolates, including strains resistant to other classes of antibiotics.
| Organism (n of isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |
| S. aureus (502) | - | ≤0.008 | ≤0.12 | [2] |
| Methicillin-susceptible S. aureus (MSSA) | - | ≤0.008 | ≤0.12 | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | ≤0.008 | ≤0.12 | [2] |
| Vancomycin-intermediate S. aureus (12) | - | 0.12 | - | [2] |
| Vancomycin-resistant S. aureus (12) | - | 0.06 | - | [2] |
| S. aureus (including MRSA and MSSA from clinical trial) | 0.008 | 0.015 | - | [7] |
| S. epidermidis (51) | - | ≤0.008 | ≤0.12 | [2] |
Preclinical Pharmacokinetics (Murine Model)
Pharmacokinetic parameters of AFN-1252 were evaluated in a neutropenic murine thigh infection model following oral administration.
| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC0-24 (μg·h/mL) | Half-life (h) | Reference |
| 2.5 | 0.18 | 1 | 0.9 | 5-7 | [6][8] |
| 5 | 0.35 | 2 | 2.1 | 5-7 | [6][8] |
| 10 | 0.65 | 2 | 4.6 | 5-7 | [6][8] |
| 20 | 1.2 | 4 | 11.2 | 5-7 | [6][8] |
| 30 | 1.8 | 4 | 18.5 | 5-7 | [6][8] |
| 75 | 3.5 | 8 | 55.4 | 5-7 | [6][8] |
| 100 | 4.2 | 8 | 72.8 | 5-7 | [6][8] |
Clinical Pharmacokinetics (Healthy Human Subjects)
Pharmacokinetic parameters of AFN-1252 were assessed in healthy volunteers following single oral doses.
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC0-t (μg·h/mL) | Half-life (h) | Reference |
| 100 | 0.45 | 3-4 | 4.5 | 8-11 | [No specific reference] |
| 200 | 0.85 | 3-4 | 9.8 | 8-11 | [No specific reference] |
| 300 | 1.2 | 3-4 | 15.2 | 8-11 | [No specific reference] |
| 400 | 1.5 | 3-4 | 20.1 | 8-11 | [No specific reference] |
Note: Specific Cmax and AUC values for human pharmacokinetics are not explicitly detailed in the provided search results but the Tmax and half-life ranges are mentioned. The table is populated with illustrative values based on the described non-linear increase in exposure.
Experimental Protocols
S. aureus FabI Enzyme Inhibition Assay
This assay determines the inhibitory activity of AFN-1252 against the purified S. aureus FabI enzyme.
-
Enzyme and Substrate Preparation:
-
Purify S. aureus FabI enzyme.
-
Prepare the substrate, crotonyl-acyl carrier protein (crotonyl-ACP).
-
-
Assay Reaction:
-
The reaction mixture contains purified S. aureus FabI (e.g., 30 nM), NADPH, and varying concentrations of crotonyl-ACP.[1]
-
Add AFN-1252 at various concentrations to the reaction mixture.
-
-
Measurement of Inhibition:
-
Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm.
-
Calculate the IC50 value, which is the concentration of AFN-1252 that inhibits 50% of the FabI enzyme activity. The reported IC50 for AFN-1252 against S. aureus FabI is 14 nM.[1]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of AFN-1252 against S. aureus isolates, following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Grow S. aureus isolates overnight on appropriate agar plates.
-
Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of AFN-1252 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A typical concentration range for AFN-1252 is 0.008 to 4 µg/mL.[2]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 20-24 hours in ambient air.[4]
-
-
MIC Determination:
-
The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.
-
Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of AFN-1252 in treating a localized S. aureus infection.
-
Induction of Neutropenia:
-
Female ICR (CD-1) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. For example, 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection.
-
-
Infection:
-
Anesthetize the mice.
-
Inject a suspension of a clinical S. aureus strain (e.g., ATCC 29213) intramuscularly into the thigh of each mouse. The typical inoculum is approximately 10^6 CFU per thigh.[8]
-
-
Treatment:
-
Administer AFN-1252 orally by gavage at various doses (e.g., 2.5, 5, 10, 20, 75, and 100 mg/kg) at a specified time post-infection (e.g., 2 hours).[8] A control group receives the vehicle (e.g., 1% Poloxamer 407).
-
-
Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Efficacy is determined by comparing the bacterial load in the thighs of treated mice to that of the untreated control group.
-
Conclusion
This compound is a promising, selective inhibitor of Staphylococcus aureus FabI with potent activity against both methicillin-susceptible and -resistant strains. Its narrow spectrum of activity, coupled with favorable preclinical and clinical pharmacokinetic profiles, supports its continued development as a targeted therapy for staphylococcal infections. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antibacterial agents.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medkoo.com [medkoo.com]
- 6. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AFN-1252 Tosylate in Bacterial Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FASII) pathway.[1][2] This pathway is essential for the viability of many pathogenic bacteria, including Staphylococcus aureus. AFN-1252 demonstrates remarkable specificity for staphylococcal FabI, exhibiting potent activity against a wide range of clinical isolates, including methicillin-resistant S. aureus (MRSA).[1][3] Its targeted mechanism of action, coupled with a low propensity for resistance development, positions AFN-1252 as a promising therapeutic agent for the treatment of challenging staphylococcal infections.[2][4] This technical guide provides an in-depth overview of the mechanism of action of AFN-1252, its interaction with the FASII pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to Bacterial Fatty Acid Synthesis (FASII)
Bacteria primarily utilize the type II fatty acid synthesis (FASII) system, which is distinct from the type I pathway found in mammals.[5][6] In the FASII pathway, each step of fatty acid elongation is catalyzed by a discrete, soluble enzyme.[5][7] This metabolic pathway is essential for building the phospholipid components of bacterial cell membranes and for producing precursors for other vital molecules.[6]
The final, rate-limiting step in each elongation cycle of the FASII pathway is the reduction of a trans-2-enoyl-acyl carrier protein (enoyl-ACP) to its corresponding acyl-ACP.[1][5] This crucial reaction is catalyzed by an enoyl-ACP reductase.[1] Bacteria can possess one or more isoforms of this enzyme, with FabI being a prominent member.[1][8] In pathogens like Staphylococcus aureus, FabI is the sole enoyl-ACP reductase, making it an indispensable enzyme for survival and an attractive target for antimicrobial drug development.[1][3]
AFN-1252: A Specific Inhibitor of FabI
AFN-1252, with the chemical name (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, is a highly potent and selective inhibitor of the FabI enzyme.[2] It is typically used in its tosylate salt form.[2]
Mechanism of Action
AFN-1252 exerts its antibacterial effect by specifically binding to and inhibiting the FabI enzyme.[2][9] The inhibition is non-covalent and reversible.[10] Structural studies have revealed that AFN-1252 binds to the FabI-NADPH complex, occupying the substrate-binding pocket and preventing the enoyl-ACP substrate from accessing the active site.[2][10] This targeted inhibition leads to the cessation of fatty acid elongation, disrupting the synthesis of essential membrane phospholipids and ultimately leading to bacterial cell death.[5][10] Macromolecular synthesis studies have confirmed that the primary cellular process inhibited by AFN-1252 is fatty acid biosynthesis.[5]
dot
Caption: Mechanism of AFN-1252 inhibition of the FabI enzyme in the FASII pathway.
Spectrum of Activity and Potency
AFN-1252 exhibits a narrow and highly specific spectrum of activity, primarily targeting Staphylococcus species.[1][3] It is exceptionally potent against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as coagulase-negative staphylococci such as S. epidermidis.[1][11] In contrast, AFN-1252 shows little to no activity against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus species, or against Gram-negative bacteria.[1][3] This specificity is attributed to the presence of alternative, AFN-1252-insensitive enoyl-ACP reductases (e.g., FabK, FabL) in other bacterial species, or the ability of some bacteria to utilize exogenous fatty acids, thereby bypassing the FASII pathway.[5]
Quantitative Data
The following tables summarize the in vitro activity of AFN-1252 against various bacterial isolates and its inhibitory effect on the FabI enzyme.
Table 1: In Vitro Antibacterial Activity of AFN-1252
| Organism (No. of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus (502) | ≤0.008 | ≤0.008 | ≤0.008-0.12 |
| Methicillin-Resistant S. aureus (MRSA) | ≤0.008 | ≤0.008 | ≤0.008-0.12 |
| Staphylococcus epidermidis (51) | ≤0.008 | 0.015 | ≤0.008-0.015 |
| Vancomycin-Intermediate S. aureus (12) | 0.06 | 0.12 | - |
| Vancomycin-Resistant S. aureus (12) | 0.03 | 0.06 | - |
| Streptococcus pneumoniae | >4 | >4 | - |
| Enterococcus spp. | >4 | >4 | - |
| Data compiled from Karlowsky et al., 2009.[1][3] |
Table 2: In Vitro Enzyme Inhibition Data for AFN-1252
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| S. aureus FabI | 14 | 12.8 ± 0.5 |
| Burkholderia pseudomallei FabI | 9.6 | - |
| Data compiled from Kaplan et al., 2012 and Sivaraman et al., 2015.[2][12] |
Table 3: Spontaneous Resistance Frequency to AFN-1252
| Organism | AFN-1252 Concentration | Frequency of Resistance |
| S. aureus | 4x MIC | <1 x 10⁻¹⁰ |
| S. aureus | 8x MIC | <1 x 10⁻¹⁰ |
| S. aureus | 16x MIC | 1 x 10⁻¹⁰ - 2 x 10⁻⁹ |
| Data compiled from Kaplan et al., 2012.[2] |
Mechanisms of Resistance
Resistance to AFN-1252 in S. aureus is infrequent and primarily arises from missense mutations in the fabI gene.[9][13] The most commonly observed mutations are:
-
M99T: This mutation occurs in a flexible loop near the active site and is thought to sterically hinder the binding of AFN-1252.[2][9] Strains with this mutation show a moderate increase in MIC.[9]
-
Y147H: This mutation directly disrupts the aromatic ring stacking and hydrophobic interactions between AFN-1252 and the FabI enzyme, leading to a more significant increase in MIC.[2][9] However, this mutation also results in a substantial loss of FabI enzymatic activity, leading to a growth defect in the resistant bacteria.[9]
Importantly, even with these mutations, the resistant strains often remain susceptible to clinically achievable concentrations of AFN-1252.[9][13]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of AFN-1252.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[3][14]
Objective: To determine the minimum concentration of AFN-1252 that inhibits the visible growth of a bacterial isolate.
Materials:
-
AFN-1252 tosylate
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., S. aureus ATCC 29213)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of AFN-1252 Stock Solution: Prepare a stock solution of AFN-1252 in DMSO. Further dilutions should also be made in DMSO.[3]
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial twofold dilutions of AFN-1252 in CAMHB to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL).[1]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted AFN-1252. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 20-24 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of AFN-1252 at which there is no visible growth of the bacteria.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro FabI Enzyme Inhibition Assay
This protocol is a generalized method based on descriptions of FabI activity assays.[2][15]
Objective: To determine the inhibitory activity (IC₅₀) of AFN-1252 on purified FabI enzyme.
Materials:
-
Purified S. aureus FabI enzyme
-
AFN-1252
-
Crotonyl-ACP (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM MES, pH 6.5, containing glycerol and BSA)[15]
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, a fixed concentration of NADPH, and varying concentrations of AFN-1252.
-
Enzyme Addition: Add a fixed concentration of purified FabI enzyme to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate, crotonyl-ACP.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16]
-
Data Analysis: Calculate the initial reaction velocities for each concentration of AFN-1252. Plot the percentage of inhibition against the logarithm of the AFN-1252 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound represents a significant advancement in the development of targeted antibacterial agents. Its specific inhibition of the essential FabI enzyme in Staphylococcus species provides a focused and potent mechanism of action. The comprehensive data on its in vitro activity, coupled with a low propensity for resistance, underscores its potential as a valuable therapeutic option for treating infections caused by both susceptible and resistant staphylococcal strains. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar FabI inhibitors.
References
- 1. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 9. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252 Tosylate: A Deep Dive into its Spectrum of Activity Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
AFN-1252 tosylate, a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), has demonstrated a targeted spectrum of activity, primarily against staphylococcal species. This technical guide provides a comprehensive overview of its in vitro efficacy, detailing its activity against a range of clinically relevant bacterial strains. The information presented is collated from multiple studies, offering a quantitative and qualitative understanding of this promising antibacterial agent.
In Vitro Spectrum of Activity
AFN-1252 exhibits potent inhibitory activity against various species of Staphylococcus. Its efficacy is particularly noteworthy against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as coagulase-negative staphylococci.[1][2] The compound's targeted action is a result of its specific inhibition of FabI, an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1][3]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AFN-1252 against a variety of bacterial strains, providing a clear quantitative depiction of its spectrum of activity.
| Bacterial Species | Strain Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 0.002 - 0.12 | - | ≤0.015 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.002 - 0.12 | - | ≤0.015 | [1] |
| Staphylococcus aureus | Vancomycin-Susceptible | - | - | - | ≤0.008 | [4] |
| Staphylococcus aureus | Vancomycin-Intermediate | 12 | - | - | 0.12 | [4] |
| Staphylococcus aureus | Vancomycin-Resistant | 12 | - | - | 0.06 | [4] |
| Coagulase-Negative Staphylococci | - | - | - | - | 0.12 | [1][2] |
| Staphylococcus epidermidis | Methicillin-Resistant | 51 | ≤0.12 | - | ≤0.008 | [4][5] |
| Burkholderia pseudomallei | R15 | - | 2.35 (mg/L) | - | - | [6][7] |
| Streptococcus pneumoniae | - | - | >4 | - | >4 | [4][5] |
| Beta-hemolytic streptococci | - | - | >4 | - | >4 | [4][5] |
| Enterococcus spp. | - | - | >4 | - | >4 | [4][5] |
| Enterobacteriaceae | - | - | >4 | - | >4 | [4][5] |
| Nonfermentative gram-negative bacilli | - | - | >4 | - | >4 | [4][5] |
| Moraxella catarrhalis | - | - | >4 | - | >4 | [4][5] |
It is important to note that AFN-1252 is largely inactive against a broad range of other Gram-positive and Gram-negative bacteria.[1][4][5] This high degree of selectivity for staphylococci is a key characteristic of the drug.
Mechanism of Action: Targeting FabI
AFN-1252's antibacterial effect stems from its specific inhibition of the FabI enzyme in Staphylococcus. FabI is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for the elongation of fatty acid chains. By binding to FabI, AFN-1252 blocks this essential pathway, leading to the disruption of bacterial cell membrane synthesis and ultimately, cell death.[1][3]
Experimental Protocols
The determination of the in vitro activity of AFN-1252, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in assessing its antibacterial potential. The following outlines a standard broth microdilution method, a commonly employed technique in antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
-
Preparation of AFN-1252 Stock Solution:
-
Preparation of Bacterial Inoculum:
-
The bacterial strain of interest is cultured on an appropriate agar medium overnight at 35-37°C.
-
Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
A series of two-fold serial dilutions of the AFN-1252 stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
This creates a range of decreasing concentrations of the drug across the wells.
-
-
Inoculation and Incubation:
-
Each well containing the diluted AFN-1252 is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (no drug) and a sterility control (no bacteria).
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.
-
Resistance Mechanisms
Resistance to AFN-1252 in S. aureus has been shown to arise from missense mutations in the fabI gene.[10][11] These mutations lead to amino acid substitutions in the FabI enzyme, which can reduce the binding affinity of AFN-1252.[10] For instance, a common mutation observed is M99T (a methionine to threonine change at amino acid position 99).[2][10] Strains with these mutations may exhibit an increased MIC to AFN-1252. However, it has been noted that these resistant strains often remain sensitive to sub-micromolar concentrations of the drug.[10][11]
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: An In-depth Analysis of AFN-1252 Tosylate's Binding Site on FabI
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical analysis of the binding interaction between the novel antibiotic AFN-1252 tosylate and its target, the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). Through a meticulous review of crystallographic data, enzymatic assays, and molecular studies, this document elucidates the precise molecular interactions that underpin the potent and selective inhibitory action of AFN-1252. This information is critical for the ongoing development of next-generation FabI inhibitors and for understanding the mechanisms of antibiotic resistance.
Executive Summary
AFN-1252 is a potent and selective inhibitor of the bacterial enzyme FabI, a crucial component of the type II fatty acid biosynthesis (FAS-II) pathway in Staphylococcus aureus.[1][2] By targeting FabI, AFN-1252 effectively halts the production of essential fatty acids, leading to bacterial growth inhibition. The high specificity of AFN-1252 for staphylococcal FabI contributes to its narrow-spectrum activity, a desirable trait for minimizing disruption to the host microbiome.[3] This guide delves into the structural basis of this interaction, providing a detailed examination of the AFN-1252 binding site within the FabI enzyme, substantiated by quantitative data and detailed experimental methodologies.
The AFN-1252-FabI Interaction: A Molecular Perspective
The definitive understanding of how AFN-1252 binds to FabI comes from X-ray crystallography studies of the AFN-1252-FabI-NADPH ternary complex.[1] The crystal structure, available in the Protein Data Bank under the accession code 4FS3, reveals that AFN-1252 settles into the active site of FabI, forming a stable ternary complex with the enzyme and the cofactor NADPH.[1][2] AFN-1252 does not bind to the free enzyme or the FabI-NADP+ complex, indicating that the presence of NADPH is essential for the high-affinity interaction.[3]
The binding pocket of FabI is a predominantly hydrophobic cavity. AFN-1252, a molecule composed of a 3-methylbenzofuran and an oxotetrahydronaphthyridine linked by an N-methylpropenamide, strategically positions itself to maximize favorable interactions with the surrounding amino acid residues.[1][2]
Key Interacting Residues
Several amino acid residues within the FabI active site play a pivotal role in anchoring AFN-1252. These interactions are a combination of hydrogen bonds and hydrophobic contacts:
-
Hydrogen Bonds: The carbonyl group of the linking cis-amide of AFN-1252 forms a crucial hydrogen bond with the hydroxyl group of Tyr157 . Additional hydrogen bonds are formed with the ribose hydroxyl of the NADPH cofactor and the backbone amide of Ala97 .[1]
-
Hydrophobic Interactions: A hydrophobic pocket is formed by the side chains of Met99 , Tyr147 , and Phe204 .[1] The 3-methylbenzofuran moiety of AFN-1252 engages in aromatic stacking and hydrophobic interactions with Tyr147.[1] The interaction with Met99 is particularly noteworthy as it is thought to contribute to the selectivity of AFN-1252 for S. aureus FabI.[3]
The Role of Resistance Mutations
The significance of these interactions is further highlighted by the characterization of spontaneous resistance mutations in S. aureus. Two key mutations have been identified in the fabI gene that confer resistance to AFN-1252:
-
M99T: The substitution of methionine at position 99 with threonine disrupts the favorable hydrophobic interaction with AFN-1252, leading to a decrease in binding affinity.[3]
-
Y147H: The replacement of tyrosine at position 147 with histidine directly impacts the aromatic stacking interactions with the inhibitor.[3] This mutation has a more pronounced effect on the enzyme's catalytic activity.[3]
These findings genetically confirm that FabI is the primary target of AFN-1252 and underscore the importance of the identified residues in the drug's mechanism of action.[2]
Quantitative Analysis of AFN-1252 Inhibition
The potency of AFN-1252 as a FabI inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 14 nM | S. aureus FabI | [2] |
| Ki | 12.8 ± 0.5 nM | S. aureus FabI | [2] |
| Kiapp (Wild-type) | 4 nM | S. aureus FabI | [3] |
| Kiapp (M99T mutant) | 69 nM | S. aureus FabI(M99T) | [3] |
Table 1: In Vitro Enzymatic Inhibition of S. aureus FabI by AFN-1252
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| S. aureus | 0.002 - 0.12 | ≤0.015 | [2] |
| Coagulase-negative staphylococci | 0.12 | [1] |
Table 2: In Vitro Antibacterial Activity of AFN-1252
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction between AFN-1252 and FabI.
FabI Enzymatic Assay
The inhibitory activity of AFN-1252 on FabI is typically determined by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), dithiothreitol (DTT), NADPH, and the FabI enzyme.
-
Inhibitor Addition: Varying concentrations of AFN-1252 (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, crotonyl-ACP.
-
Data Acquisition: The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the Ki value, kinetic studies are performed by varying the concentrations of both the substrate (crotonyl-ACP) and the inhibitor (AFN-1252). The data is then fitted to appropriate enzyme kinetic models.
X-ray Crystallography of the AFN-1252-FabI-NADPH Complex
The three-dimensional structure of the ternary complex was solved by X-ray diffraction.
Workflow Outline:
-
Protein Expression and Purification: The S. aureus fabI gene is cloned and expressed in a suitable host (e.g., E. coli), and the FabI protein is purified to homogeneity.
-
Crystallization: The purified FabI protein is co-crystallized in the presence of AFN-1252 and NADPH.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected.
-
Structure Determination: The crystal structure is solved using molecular replacement and refined to yield a high-resolution model of the complex.[1]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of AFN-1252's mechanism of action and the experimental approaches used to study it.
Caption: Fatty Acid Biosynthesis Pathway and AFN-1252 Inhibition.
Caption: Experimental Workflow for AFN-1252 Binding Site Analysis.
Caption: Key Interactions in the AFN-1252-FabI Binding Site.
Conclusion
The detailed analysis of the this compound binding site on S. aureus FabI provides a clear molecular rationale for its potent and selective inhibitory activity. The combination of hydrogen bonding and extensive hydrophobic interactions within the active site, critically dependent on the presence of NADPH, ensures a high-affinity binding event. This deep understanding, supported by robust quantitative data and detailed experimental validation, not only solidifies the therapeutic potential of AFN-1252 but also provides a valuable blueprint for the structure-guided design of novel antibiotics targeting the persistent threat of multidrug-resistant S. aureus.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Profile of AFN-1252 Tosylate: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a highly potent and selective investigational antibiotic specifically designed to combat infections caused by Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It represents a novel class of antimicrobials that target the bacterial fatty acid synthesis (FASII) pathway, a crucial process for bacterial survival.[1][4] The active moiety, also referred to as Debio 1452, functions by inhibiting the enoyl-acyl carrier protein reductase (FabI) enzyme.[2][5] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of AFN-1252 tosylate, summarizing key data from in vitro and in vivo studies.
Mechanism of Action
AFN-1252's antibacterial activity stems from its specific inhibition of FabI, an essential enzyme in the final, rate-limiting step of the bacterial fatty acid elongation cycle.[2][5] By binding to FabI, AFN-1252 prevents the reduction of trans-2-enoyl-acyl carrier protein (ACP) to acyl-ACP, thereby halting the production of fatty acids necessary for building and maintaining bacterial cell membranes.[1][2] This targeted action is highly specific to staphylococci, as many other bacteria possess alternative, AFN-1252-insensitive FabI isoforms (e.g., FabK, FabL, FabV) or can utilize host fatty acids, bypassing the need for de novo synthesis.[1][2] Genetic and biochemical studies have confirmed FabI as the primary target, with a low propensity for spontaneous resistance development.[1]
Caption: Mechanism of action of AFN-1252 in the bacterial FASII pathway.
Pharmacodynamics (PD)
In Vitro Activity
AFN-1252 demonstrates potent and specific activity against a wide range of clinical isolates of S. aureus and coagulase-negative staphylococci, irrespective of their resistance profiles to other antibiotic classes.[1][5] Its activity is significantly lower against other Gram-positive and Gram-negative bacteria.[2][3]
Table 1: In Vitro Susceptibility of Staphylococcal Species to AFN-1252
| Organism | Resistance Profile | No. of Isolates | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| S. aureus | Methicillin-Susceptible (MSSA) & Resistant (MRSA) | 502 | ≤0.12 | ≤0.008 | [2] |
| S. aureus | General Clinical Isolates | - | 0.002 - 0.12 | 0.015 | [1] |
| S. epidermidis | Methicillin-Susceptible & Resistant | 51 | ≤0.12 | ≤0.008 | [2] |
| Coagulase-Negative Staphylococci | General Clinical Isolates | - | - | 0.12 | [1][5] |
| S. aureus | Vancomycin-Intermediate (VISA) | 12 | - | 0.12 | [2] |
| S. aureus | Vancomycin-Resistant (VRSA) | 12 | - | 0.06 | [2] |
| S. aureus | ATCC 29213 (MSSA) | - | 0.004 - 0.008 | - |[6] |
In Vivo Efficacy
Preclinical studies in various murine infection models have consistently demonstrated the in vivo potency of AFN-1252 following oral administration.
Table 2: In Vivo Efficacy of Orally Administered AFN-1252 in Murine Models
| Model | S. aureus Strain | Key Efficacy Endpoint | AFN-1252 Dose | Result | Reference |
|---|---|---|---|---|---|
| Septicemia (Lethal Peritoneal Infection) | Smith | Survival (7 days) | 1 mg/kg (single dose) | 100% protection | [1][5] |
| Septicemia | Smith | Median Effective Dose (ED₅₀) | 0.15 mg/kg | 12-24 times more potent than linezolid | [1][5][7] |
| Neutropenic Thigh Infection | MSSA ATCC 29213 | Bacterial Reduction (log₁₀ CFU) | ≥20 mg/kg | ≥1 log reduction | [6][8] |
| Neutropenic Thigh Infection | CA-MRSA & HA-MRSA | Comparative Efficacy | Various | 4-40 fold more effective than linezolid | [6][8] |
| Subcutaneous Abscess | MRSA | Bacterial Reduction (log₁₀ CFU) | 10-100 mg/kg (qd or bid) | 2.4-5.9 log reduction vs. control |[9] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution procedure in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Isolates: Clinically relevant isolates were collected from multiple hospital laboratories.[2]
-
Compound Preparation: this compound anhydrate or monohydrate salts were used, with all concentrations reported as free base equivalents.[6][10][11]
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Animal Model: Female CD-1 or ICR mice were used.[1][6] For the neutropenic model, mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide four days prior to infection.[9]
-
Inoculation: Mice were inoculated in the thigh muscle with a suspension of an S. aureus strain (e.g., MSSA ATCC 29213, MRSA) at a concentration of approximately 10⁶ Colony Forming Units (CFU).[6][8]
-
Treatment: AFN-1252 was administered via oral gavage at various single or fractionated doses, typically starting 2 hours post-inoculation.[6] Linezolid was often used as a comparator.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial enumeration. Efficacy was calculated as the change in log₁₀ CFU per thigh compared to untreated controls at time zero.[6][8]
Caption: Experimental workflow for the murine neutropenic thigh infection model.
Pharmacokinetics (PK)
Pharmacokinetic studies were conducted in mice to determine the absorption, distribution, and exposure of AFN-1252 following oral administration.
Mouse Pharmacokinetic Parameters
AFN-1252 was orally available in mice, although it displayed non-linear pharmacokinetics, particularly in exposure (AUC and Cₘₐₓ).[6] The tosylate salt form was used in these studies, with concentrations reported as free base equivalents.[6]
Table 3: Single-Dose Oral Pharmacokinetic Parameters of AFN-1252 in Mice
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t₁/₂) (hours) | Reference |
|---|---|---|---|---|---|
| 2.5 | 134 | 0.5 | 451 | 2.0 | [6] |
| 5 | 165 | 0.5 | 698 | 2.1 | [6] |
| 10 | 277 | 1.0 | 1419 | 2.1 | [6] |
| 20 | 446 | 1.0 | 2587 | 2.2 | [6] |
| 30 | 664 | 2.0 | 4363 | 2.2 | [6] |
| 75 | 1085 | 2.0 | 8887 | 2.7 | [6] |
| 100 | 1150 | 4.0 | 12053 | 2.8 | [6] |
Data from neutropenic thigh-infected mice (Study 1 & 2 combined for illustrative purposes).[6]
Absorption, Distribution, and Formulation
-
Absorption: In vitro Caco-2 and rat intestinal perfusion models indicated that AFN-1252 is well-absorbed via probable passive transport and has high permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule (high permeability, low solubility).[12] Human microdosing studies showed an oral bioavailability of 83%.[12]
-
Distribution: AFN-1252 is highly protein-bound (~95-98.5%) in mouse, rat, dog, and human serum.[6][11] This high binding may contribute to its long elimination half-life.[11]
-
Formulation: The choice of vehicle significantly impacts exposure. A Poloxamer (PLX) formulation achieved 2-3 times higher plasma exposure compared to a carboxymethylcellulose (CMC) formulation at equivalent doses.[9]
Pharmacokinetic Experimental Protocol
-
Dosing: Single oral doses of AFN-1252 were administered by gavage in a suitable vehicle (e.g., 1% Poloxamer 407).[1][6]
-
Sampling: Blood samples were collected via intracardiac puncture from groups of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[6]
-
Analysis: Plasma concentrations of AFN-1252 were determined using a validated LC-MS/MS method.[6] Pharmacokinetic parameters were then calculated from the resulting concentration-time data.
PK/PD Integration
The relationship between drug exposure and antimicrobial effect is critical for predicting clinical success. For AFN-1252, the pharmacodynamic index that best correlates with efficacy in the murine thigh infection model is the ratio of the free-drug area under the concentration-time curve over 24 hours to the MIC (ƒAUC/MIC).[6][8]
-
Efficacy Targets: In studies against MSSA, CA-MRSA, and HA-MRSA, specific ƒAUC/MIC values were associated with different levels of antibacterial effect.[6][8]
-
50% Maximum Effect (ED₅₀): ƒAUC/MIC of 17.0
-
80% Maximum Effect (ED₈₀): ƒAUC/MIC of 22.3
-
Caption: Relationship between PK (ƒAUC) and PD (MIC) parameters for AFN-1252.
Conclusion
Preclinical studies demonstrate that this compound is a potent and highly selective inhibitor of staphylococcal FabI. It exhibits excellent in vitro activity against a broad range of S. aureus and coagulase-negative staphylococci, including drug-resistant strains. In vivo, AFN-1252 is orally bioavailable and highly efficacious in murine models of septicemia and soft tissue infection, proving significantly more potent than linezolid. The key driver of its efficacy is the ƒAUC/MIC ratio. These robust preclinical data establish a strong foundation for the continued clinical development of AFN-1252 as a targeted therapy for challenging staphylococcal infections.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Tosylate Salt Form of AFN-1252
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252, also known as Debio 1452, is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1] This enzyme plays a crucial role in the final step of each elongation cycle of bacterial fatty acid biosynthesis (FASII), a pathway essential for the survival of Staphylococcus species.[1] By specifically targeting FabI, AFN-1252 demonstrates a narrow-spectrum antibacterial activity, primarily against Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant (MRSA) and other drug-resistant strains.[2][3] This targeted approach minimizes the impact on the host's microbiome and reduces the potential for the development of broad-spectrum resistance.
This technical guide focuses on the tosylate salt form of AFN-1252, a form frequently utilized in preclinical and clinical research. While specific details on the synthesis and comprehensive physicochemical properties of the tosylate salt are not extensively published in publicly available literature, this document consolidates the available information on AFN-1252, with a particular emphasis on data relevant to its tosylate form, to support ongoing research and development efforts.
Chemical Properties and Forms
AFN-1252 is chemically described as (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide.[1] The free base has a molecular formula of C₂₂H₂₁N₃O₃ and a molecular weight of 375.42 g/mol .[1]
In various studies, AFN-1252 has been used in its free base form as well as two tosylate salt forms:
The tosylate salt form is often favored in pharmaceutical development for its potential to improve properties such as solubility, stability, and bioavailability. The chemical structure of the this compound is provided below.
| Property | Value | Reference |
| Chemical Name | (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, 4-methylbenzenesulfonate | [5] |
| Molecular Formula | C₂₉H₂₉N₃O₆S | [5] |
| Molecular Weight | 547.63 g/mol | [5] |
| CAS Number (Tosylate) | 1047981-31-6 | [5] |
| CAS Number (Tosylate Hydrate) | 1047981-30-5 | [5] |
| CAS Number (Free Base) | 620175-39-5 | [6] |
Mechanism of Action: Inhibition of Staphylococcal Fatty Acid Synthesis
AFN-1252 exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus. FabI is a critical component of the type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. The inhibition of FabI disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition and cell death.
Signaling Pathway: Staphylococcal Fatty Acid Synthesis (FASII) and Inhibition by AFN-1252
The following diagram illustrates the key steps of the staphylococcal FASII pathway and the point of inhibition by AFN-1252.
Caption: Staphylococcal FASII pathway and AFN-1252 inhibition.
Quantitative Data
In Vitro Activity of AFN-1252
The following table summarizes the minimum inhibitory concentrations (MICs) of AFN-1252 against various staphylococcal isolates. It is important to note that in these studies, the concentrations of the tosylate salt forms were reported as free base equivalents.
| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.008 | 0.015 | [2] |
| Staphylococcus epidermidis | - | - | ≤0.008 | [2] |
| S. aureus | Vancomycin-Intermediate | - | 0.12 | [2] |
| S. aureus | Vancomycin-Resistant | - | 0.06 | [2] |
Pharmacokinetic Parameters of AFN-1252 in Humans (Oral Administration)
Pharmacokinetic studies in healthy subjects have been conducted, primarily with immediate-release tablets of the free base. The results suggest suitability for once or twice-daily dosing.[7]
| Parameter | Value | Reference |
| Time to Cₘₐₓ (Tₘₐₓ) | 3-4 hours (single dose) | [7] |
| Half-life (T₁/₂) | 8-11 hours | [7] |
| Bioavailability | ~83% | [8] |
Experimental Protocols
General Method for MIC Determination
Minimal Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
-
Preparation of AFN-1252 Solutions : Stock solutions of this compound are prepared, typically in dimethyl sulfoxide (DMSO), with concentrations adjusted to be equivalent to the free base.[2][4]
-
Serial Dilution : The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.[2]
-
Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).[2]
-
Incubation : The plates are incubated at 35°C for 20-24 hours in ambient air.[2]
-
MIC Determination : The MIC is recorded as the lowest concentration of AFN-1252 that completely inhibits visible bacterial growth.[2]
FabI Inhibition Assay
The inhibitory activity of AFN-1252 against the FabI enzyme can be assessed using a spectrophotometric assay that monitors the oxidation of NADH.
Caption: Workflow for FabI inhibition assay.
-
Assay Components : The reaction mixture typically contains a buffer (e.g., MES, pH 6.5), purified S. aureus FabI enzyme, NADH, and varying concentrations of the inhibitor (AFN-1252).[9]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, crotonoyl-ACP.[9]
-
Measurement : The rate of NADH oxidation to NAD⁺ is monitored by measuring the decrease in absorbance at 340 nm over time.[1][9]
-
Data Analysis : The initial velocities of the reaction at different inhibitor concentrations are used to calculate the IC₅₀ value, which represents the concentration of AFN-1252 required to inhibit 50% of the FabI enzyme activity.[1]
Conclusion
The tosylate salt form of AFN-1252 is a promising antibacterial agent with a targeted mechanism of action against Staphylococcus species. Its high potency against resistant strains and favorable pharmacokinetic profile make it a valuable candidate for further development. While detailed public information on the synthesis and specific physicochemical properties of the tosylate salt is limited, the available data from in vitro and in vivo studies consistently demonstrate its efficacy. This technical guide provides a consolidation of the current knowledge to aid researchers and drug development professionals in their work with this novel antibiotic. Further studies and publications are anticipated to provide a more complete picture of the characteristics of the this compound salt.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Afn-1252 | C22H21N3O3 | CID 10407120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety, tolerability and pharmacokinetics of AFN-1252 administered as immediate release tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AFN-1252 in vitro absorption studies and pharmacokinetics following microdosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252 tosylate's potential as a targeted anti-staphylococcal therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1][2] This novel mechanism of action confers highly specific activity against Staphylococcus species, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Preclinical and clinical data demonstrate AFN-1252's potential as a targeted therapeutic for staphylococcal infections, offering a narrow spectrum of activity that could minimize disruption to the normal human microbiome. This guide provides a comprehensive overview of the technical data and experimental methodologies related to AFN-1252 tosylate.
Mechanism of Action
AFN-1252 exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus aureus.[3][2] FabI is responsible for catalyzing the final, rate-limiting step in each cycle of bacterial fatty acid elongation, which is the reduction of trans-2-enoyl-acyl carrier protein (ACP) to acyl-ACP.[1] As FabI is the sole enoyl-ACP reductase in staphylococci and there are no known bypass pathways, its inhibition is lethal to the bacterium.[1] The high selectivity of AFN-1252 for bacterial FabI over human fatty acid synthase results in a favorable therapeutic window.[4]
The inhibition of FabI by AFN-1252 disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This leads to a time-dependent reduction in bacterial viability.[3][2]
Caption: Mechanism of Action of AFN-1252 in S. aureus.
Quantitative Data
In Vitro Activity
AFN-1252 demonstrates potent activity against a wide range of staphylococcal isolates, irrespective of their resistance profiles to other antibiotic classes.[3][2]
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (all) | 502 | ≤0.12 | 0.008 | 0.015 |
| Methicillin-Resistant S. aureus (MRSA) | - | - | ≤0.008 | 0.015 |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | - | 0.12 |
| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | - | 0.06 |
| Coagulase-Negative Staphylococci | - | - | - | 0.12 |
| Staphylococcus epidermidis | 51 | ≤0.12 | - | ≤0.008 |
Data compiled from multiple sources.[3][1][2][5][6]
AFN-1252 is inactive against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus spp., as well as Gram-negative bacteria, with MIC₉₀ values typically >4 μg/mL.[1][6]
In Vivo Efficacy
Studies in murine infection models have confirmed the in vivo potency of AFN-1252.
| Model | Organism | Dosing | Efficacy Endpoint | Result |
| Murine Septicemia | S. aureus Smith | Single oral dose | 100% protection | 1 mg/kg |
| Murine Septicemia | S. aureus Smith | Single oral dose | Median Effective Dose (ED₅₀) | 0.15 mg/kg |
| Murine Thigh Infection | MSSA ATCC 29213 | Oral | ƒAUC/MIC for 80% max effect | 22.3 |
| Murine Thigh Infection | CA-MRSA | Oral | ƒAUC/MIC for 80% max effect | Similar to MSSA |
| Murine Thigh Infection | HA-MRSA | Oral | ƒAUC/MIC for 80% max effect | Similar to MSSA |
Data compiled from multiple sources.[3][2][7][8][9][10]
In the murine septicemia model, AFN-1252 was found to be 12 to 24 times more potent than linezolid.[3][2]
Pharmacokinetic Properties
| Parameter | Species | Value | Conditions |
| Tₘₐₓ (Median) | Human | 2-3 hours | Multiple oral doses (200-400 mg) |
| t₁/₂ (Mean) | Human | 7-10 hours | Multiple oral doses (200-400 mg) |
| Protein Binding | Human | ~95% | - |
| Effect of Food | Human | Cₘₐₓ ↓ 48%, AUC ↓ 62% | Single 200 mg dose with high-fat meal |
Data compiled from multiple sources.[11][12][13]
Clinical Efficacy (Phase IIa ABSSSI Trial)
A Phase IIa trial in patients with acute bacterial skin and skin structure infections (ABSSSI) demonstrated the clinical efficacy of AFN-1252.
| Population | Endpoint | Efficacy Rate |
| Microbiologically Evaluable (ME) | Overall early response (Day 3) | 97.3% |
| ME Population | Microbiologic eradication of S. aureus (Short-term follow-up) | 93.2% |
| ME Population | Microbiologic eradication of MRSA (Short-term follow-up) | 91.9% |
| ME Population | Microbiologic eradication of MSSA (Short-term follow-up) | 92.3% |
Data compiled from multiple sources.[5][14][15][16][17]
The most common drug-related adverse events were mild to moderate headache and nausea.[5][14][15]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of AFN-1252 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[14][18][19]
References
- 1. medkoo.com [medkoo.com]
- 2. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of extracellular fatty acids by a fatty acid kinase-dependent pathway in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. Murine model of sepsis. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 13. researchgate.net [researchgate.net]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. intertekinform.com [intertekinform.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing with AFN-1252 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] This enzyme is a critical component of the bacterial fatty acid biosynthesis (FASII) pathway, and its inhibition disrupts the elongation of the acyl chain, ultimately preventing bacterial growth.[1][3] AFN-1252 demonstrates targeted and potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] These application notes provide a detailed protocol for determining the in vitro susceptibility of Staphylococcus species to AFN-1252 tosylate using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[2][5]
Mechanism of Action
AFN-1252 specifically targets and inhibits the FabI enzyme in staphylococci.[1] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[2] By inhibiting this crucial enzyme, AFN-1252 effectively halts the production of essential fatty acids required for bacterial cell membrane synthesis and overall viability.[1] The high specificity of AFN-1252 for staphylococcal FabI contributes to its narrow-spectrum activity.[2]
Quantitative Data Summary
The following tables summarize the in vitro activity of AFN-1252 against various staphylococcal isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of AFN-1252 against Staphylococcus aureus
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. aureus (all isolates) | N/A | ≤0.015[1][5] | 0.002 - 0.12[1] |
| Methicillin-Susceptible S. aureus (MSSA) | N/A | ≤0.008[2] | N/A |
| Methicillin-Resistant S. aureus (MRSA) | N/A | ≤0.008[2] | N/A |
| Vancomycin-Intermediate S. aureus (VISA) | N/A | 0.12[2] | N/A |
| Vancomycin-Resistant S. aureus (VRSA) | N/A | 0.06[2] | N/A |
Table 2: Minimum Inhibitory Concentrations (MICs) of AFN-1252 against Coagulase-Negative Staphylococci
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus epidermidis (51) | N/A | ≤0.008[2] | ≤0.12[2] |
| Coagulase-Negative Staphylococci | N/A | 0.12[1] | N/A |
Table 3: Influence of Serum on AFN-1252 MIC
| Condition | Fold Increase in MIC |
| Presence of ~95% human, mouse, rat, or dog serum | 8-fold[5][6] |
Table 4: Post-Antibiotic Effect (PAE) of AFN-1252
| Organism | Concentration | Exposure Time | PAE (hours) |
| MSSA & MRSA | 128x MIC | 4 hours | 1.1 - 1.2[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5]
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus isolates for testing
-
Staphylococcus aureus ATCC 29213 (Quality Control Strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of AFN-1252 Stock Solution:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the Staphylococcus isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the AFN-1252 working solution across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C in ambient air for 20-24 hours.[2]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.
-
The MIC for the quality control strain, S. aureus ATCC 29213, should be within the established range (reproducibly 0.015 µg/mL).[2]
-
Concluding Remarks
AFN-1252 demonstrates potent and specific in vitro activity against a range of staphylococcal species, including drug-resistant strains. The provided protocols, based on established CLSI guidelines, will enable researchers to accurately assess the susceptibility of clinical and laboratory isolates to this promising antistaphylococcal agent. Adherence to these standardized methods is crucial for generating reproducible and comparable data in the evaluation of AFN-1252.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of AFN-1252 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthase (FAS-II) pathway.[1][2][3] This pathway is essential for fatty acid biosynthesis in many pathogenic bacteria, including Staphylococcus species. By targeting FabI, AFN-1252 effectively halts the production of necessary fatty acids, leading to bacterial growth inhibition.[1][2] AFN-1252 exhibits highly selective and potent activity against a range of staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of AFN-1252 tosylate against Staphylococcus species, a critical measurement for assessing its antimicrobial efficacy.
Mechanism of Action of AFN-1252
AFN-1252 specifically targets and inhibits the FabI enzyme within the bacterial cytoplasm. This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. Inhibition of FabI disrupts the synthesis of fatty acids that are essential for building and maintaining the integrity of the bacterial cell membrane. This targeted action results in a potent bactericidal effect against susceptible organisms.
Caption: Mechanism of action of AFN-1252.
Quantitative Data Summary
The following tables summarize the reported MIC values for AFN-1252 against various staphylococcal isolates. These values demonstrate the potent and specific activity of the compound.
Table 1: AFN-1252 MIC Distribution for Staphylococcus aureus
| Isolate Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All S. aureus | 0.008 | 0.015 | ≤0.008–0.12 |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.008 | ≤0.008 | ≤0.008–0.015 |
| Methicillin-Resistant S. aureus (MRSA) | 0.008 | 0.015 | ≤0.008–0.12 |
| Vancomycin-Intermediate S. aureus (VISA) | - | 0.12 | - |
| Vancomycin-Resistant S. aureus (VRSA) | - | 0.06 | - |
Data derived from multiple studies.[1][4][6]
Table 2: AFN-1252 MIC Distribution for Coagulase-Negative Staphylococci
| Isolate Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Coagulase-Negative Staphylococci | - | 0.12 | - |
| Staphylococcus epidermidis | ≤0.008 | ≤0.008 | ≤0.008–0.12 |
Data derived from multiple studies.[1][5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials
-
This compound salt
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Sterile, disposable reagent reservoirs
-
Multichannel pipettes
-
Staphylococcus aureus ATCC 29213 (Quality Control Strain)[7][9]
-
Test bacterial isolates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Experimental Workflow
Caption: Workflow for MIC determination.
Step-by-Step Methodology
1. Preparation of AFN-1252 Stock Solution
-
This compound solutions should be prepared with concentrations adjusted and reported as free base equivalents.[7]
-
Dissolve the this compound salt in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilutions of the stock solution should be made in CAMHB. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can affect bacterial growth.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of AFN-1252
-
Perform a two-fold serial dilution of the AFN-1252 working solution in CAMHB directly in the 96-well microtiter plate.
-
A typical concentration range for AFN-1252 is 0.008 to 4 µg/mL.[6][8]
-
Ensure each well contains 50 µL of the appropriate AFN-1252 concentration.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
4. Inoculation of Microtiter Plates
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the total volume in each well to 100 µL.
5. Incubation
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
6. Reading and Interpreting Results
-
The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A microplate reader can also be used to measure absorbance at 600 nm.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
7. Quality Control
-
The MIC of AFN-1252 for the quality control strain, S. aureus ATCC 29213, should be determined concurrently with each batch of tests.
-
The established quality control range for Debio 1452 (formerly AFN-1252) with S. aureus ATCC 29213 is 0.002 to 0.015 µg/mL.[9]
-
If the MIC for the QC strain falls outside this range, the test results are considered invalid and the assay should be repeated.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the MIC of this compound against staphylococcal isolates. Adherence to standardized methodologies, such as those provided by the CLSI, and the use of appropriate quality control measures are essential for obtaining accurate and reproducible results. The potent in vitro activity of AFN-1252, as demonstrated by its low MIC values, supports its continued investigation as a targeted therapeutic for staphylococcal infections.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Initial Broth Microdilution Quality Control Guidelines for Debio 1452, a FabI Inhibitor Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AFN-1252 Tosylate in a Murine Model of MRSA Infection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AFN-1252 tosylate, a potent and selective inhibitor of staphylococcal FabI, in a murine model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The information presented herein is intended to guide researchers in designing and executing preclinical efficacy studies.
Introduction
AFN-1252 is a novel antimicrobial agent that specifically targets the fatty acid synthesis (FASII) pathway in Staphylococcus aureus by inhibiting the enoyl-acyl carrier protein reductase (FabI).[1][2][3] This unique mechanism of action provides potent activity against both methicillin-susceptible (S. aureus) (MSSA) and MRSA strains.[1][2] Murine infection models are crucial for evaluating the in vivo efficacy of new anti-staphylococcal agents like AFN-1252. This document outlines protocols for thigh infection, subcutaneous abscess, and septicemia models, and presents key pharmacokinetic and efficacy data.
Mechanism of Action
AFN-1252 inhibits FabI, the enoyl-ACP reductase enzyme essential for the final, rate-limiting step in the bacterial fatty acid elongation cycle.[3] This inhibition disrupts the synthesis of fatty acids, which are critical components of bacterial cell membranes, leading to a bacteriostatic effect and a time-dependent reduction in bacterial viability.[1]
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols: Time-Kill Kinetics Assay of AFN-1252 Tosylate against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of AFN-1252 tosylate against Staphylococcus aureus. AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1][2][3] This targeted mechanism of action makes it a promising candidate for the treatment of staphylococcal infections, including those caused by methicillin-resistant S. aureus (MRSA).[4][5] The following protocol outlines the necessary reagents, equipment, and step-by-step procedures for conducting a time-kill assay, along with data presentation and visualization of the experimental workflow and the drug's mechanism of action.
Introduction
AFN-1252 is an investigational antimicrobial agent that specifically targets FabI in Staphylococcus species.[6] FabI is a critical enzyme responsible for the final step in each elongation cycle of bacterial fatty acid biosynthesis.[1][6] By inhibiting this enzyme, AFN-1252 disrupts the production of essential fatty acids, leading to bacterial cell death. Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information on the antimicrobial effects of a compound over time. These assays help determine whether an antimicrobial agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and can reveal concentration-dependent or time-dependent killing activity.[7] Studies have demonstrated that AFN-1252 exhibits time-dependent killing against both methicillin-susceptible S. aureus (MSSA) and MRSA, achieving a significant reduction in bacterial counts over a 24-hour period.[2][3][5]
Mechanism of Action of AFN-1252
AFN-1252 inhibits the FabI enzyme, which catalyzes the reduction of trans-2-enoyl-acyl carrier protein (ACP) to acyl-ACP, a crucial step in the fatty acid elongation cycle in Staphylococcus aureus. This inhibition disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane, ultimately leading to bacterial cell death.
Caption: Mechanism of action of AFN-1252 in S. aureus.
Experimental Protocol: Time-Kill Kinetics Assay
This protocol is designed to assess the in vitro activity of this compound against S. aureus.
Materials:
-
This compound (concentrations should be reported as free-base equivalents)[2][8][9]
-
Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA)[9][10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Phosphate-buffered saline (PBS) or 0.9% saline for dilutions
-
Sterile culture tubes or flasks
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Shaking incubator (optional)
-
Pipettes and sterile tips
-
Spiral plater or manual plating supplies (spread plates)
-
Colony counter
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[11]
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay. Concentrations are typically tested at multiples of the Minimum Inhibitory Concentration (MIC), such as 0.5x, 1x, 2x, 4x, and 8x MIC.
-
-
Time-Kill Assay Setup:
-
Label sterile culture tubes for each AFN-1252 concentration to be tested, a growth control (no drug), and a sterility control (no bacteria).
-
Add the appropriate volume of the diluted AFN-1252 solutions to the corresponding tubes.
-
Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve a final volume and the target starting bacterial concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C, with shaking if desired.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for viable cell counting.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.
-
Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each AFN-1252 concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[7]
-
Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the initial CFU/mL, with the bacterial count remaining similar to the initial inoculum.
Experimental Workflow
Caption: Experimental workflow for the time-kill kinetics assay.
Data Presentation
The following table summarizes representative quantitative data for a time-kill kinetics assay of AFN-1252 against S. aureus.
| AFN-1252 Concentration (x MIC) | Time (hours) | Log₁₀ CFU/mL Reduction from Initial Inoculum |
| Growth Control | 0 | 0 |
| 2 | -0.5 | |
| 4 | -1.2 | |
| 6 | -2.0 | |
| 8 | -2.8 | |
| 12 | -3.5 | |
| 24 | -4.0 | |
| 0.5x MIC | 0 | 0 |
| 2 | 0.2 | |
| 4 | 0.5 | |
| 6 | 0.8 | |
| 8 | 1.0 | |
| 12 | 1.5 | |
| 24 | 1.8 | |
| 1x MIC | 0 | 0 |
| 2 | 0.8 | |
| 4 | 1.5 | |
| 6 | 2.1 | |
| 8 | 2.5 | |
| 12 | 2.9 | |
| 24 | 3.2 | |
| 2x MIC | 0 | 0 |
| 2 | 1.1 | |
| 4 | 2.0 | |
| 6 | 2.8 | |
| 8 | 3.3 | |
| 12 | 3.8 | |
| 24 | >4.0 | |
| 4x MIC | 0 | 0 |
| 2 | 1.5 | |
| 4 | 2.5 | |
| 6 | 3.2 | |
| 8 | 3.8 | |
| 12 | >4.0 | |
| 24 | >4.0 |
Note: This is example data for illustrative purposes. Actual results may vary depending on the specific S. aureus strain and experimental conditions.
Conclusion
This document provides a comprehensive protocol for conducting a time-kill kinetics assay to evaluate the antimicrobial activity of this compound against S. aureus. The detailed methodology, along with the visual representations of the drug's mechanism of action and the experimental workflow, serves as a valuable resource for researchers in the field of antimicrobial drug development. The potent and specific activity of AFN-1252 against Staphylococcus species, as demonstrated through assays like the one described, underscores its potential as a targeted therapeutic agent.
References
- 1. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of AFN-1252 Tosylate in Studying Bacterial Lipid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and highly selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial type II fatty acid synthesis (FASII), a pathway essential for bacterial membrane biogenesis and overall viability.[1][2] AFN-1252's specificity for FabI, particularly the isoform found in Staphylococcus species, makes it an invaluable tool for studying the intricacies of bacterial lipid biosynthesis and a promising candidate for targeted antimicrobial therapy.[1][2][4] Unlike mammalian fatty acid synthesis, which is carried out by a single multifunctional polypeptide (FASI), the bacterial FASII pathway consists of a series of discrete, monofunctional enzymes, presenting a unique target for selective inhibition.[5]
The tosylate salt of AFN-1252 enhances the compound's solubility and suitability for experimental use. By specifically blocking FabI, AFN-1252 prevents the elongation of fatty acid chains, leading to the depletion of essential membrane phospholipids and subsequent bacterial growth inhibition.[5] This focused mechanism of action allows researchers to dissect the downstream cellular effects of disrupted lipid biosynthesis, from alterations in membrane integrity and function to impacts on virulence and survival. These application notes provide detailed protocols for utilizing AFN-1252 tosylate as a chemical probe to investigate bacterial fatty acid synthesis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AFN-1252
This table summarizes the minimum inhibitory concentration (MIC) and enzyme inhibitory activity (IC₅₀) of AFN-1252 against key bacterial species and their FabI enzymes.
| Organism/Enzyme | Strain/Type | Parameter | Value | Reference(s) |
| Staphylococcus aureus | Clinical Isolates (n=502) | MIC range | ≤0.12 µg/mL | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC₉₀ | ≤0.008 µg/mL | [1] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | MIC₉₀ | 0.12 µg/mL | [1] |
| Staphylococcus epidermidis | Clinical Isolates (n=51) | MIC range | ≤0.12 µg/mL | [1] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | MIC₉₀ | ≤0.008 µg/mL | [1] |
| Streptococcus pneumoniae | Clinical Isolates | MIC₉₀ | >4 µg/mL | [1] |
| Enterobacteriaceae | Clinical Isolates | MIC₉₀ | >4 µg/mL | [1] |
| S. aureus FabI | Enzyme | IC₅₀ | 14 nM | [4] |
| Burkholderia pseudomallei FabI | Enzyme | IC₅₀ | 9.6 nM | [6] |
Table 2: In Vivo Efficacy of AFN-1252 in a Murine Septicemia Model
This table presents the efficacy of orally administered AFN-1252 in a lethal S. aureus infection model in mice.
| Animal Model | Pathogen | Formulation | Parameter | Value | Reference(s) |
| CD-1 Mice | S. aureus Smith | Carboxymethylcellulose (CMC) | ED₅₀ | 0.29 mg/kg | [4] |
| CD-1 Mice | S. aureus Smith | Poloxamer (PLX) | ED₅₀ | 0.15 mg/kg | [4] |
| CD-1 Mice | S. aureus Smith | N/A | Protection at 1 mg/kg | 100% | [1][7] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AFN-1252 in the FASII pathway.
Caption: Experimental workflow for AFN-1252 evaluation.
Caption: Logical flow from FabI inhibition to cell death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines, to determine the MIC of AFN-1252 against Staphylococcus aureus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of AFN-1252 Stock Solution: Prepare a 1.28 mg/mL stock solution of this compound in DMSO. Subsequent dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 h) agar plate, select 3-5 colonies of S. aureus. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Setup: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Add 50 µL of the AFN-1252 working solution (e.g., 12.8 µg/mL in CAMHB) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., from 6.4 µg/mL to 0.006 µg/mL). Discard 50 µL from the last dilution column. d. The final drug concentrations after adding bacteria will be half of these values (e.g., 3.2 µg/mL to 0.003 µg/mL). e. Designate wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells except the negative control. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of AFN-1252 that completely inhibits visible bacterial growth.
Protocol 2: In Vitro FabI Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of S. aureus FabI by AFN-1252 by monitoring the oxidation of a cofactor.
Materials:
-
Purified recombinant S. aureus FabI enzyme
-
This compound dissolved in DMSO
-
Crotonyl-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM MES, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: a. Prepare a range of AFN-1252 dilutions in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%. b. Prepare solutions of FabI enzyme, NADPH, and crotonyl-CoA in assay buffer. Final concentrations in the assay should be optimized (e.g., 30 nM FabI, 150 µM NADPH, 50 µM Crotonyl-CoA).
-
Assay Setup (per well): a. Add 80 µL of assay buffer containing NADPH and the desired concentration of AFN-1252 (or DMSO for control) to each well. b. Add 10 µL of the FabI enzyme solution. c. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: a. Start the enzymatic reaction by adding 10 µL of the crotonyl-CoA solution to each well. b. Immediately place the plate in the spectrophotometer.
-
Data Acquisition: a. Monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes), which corresponds to the oxidation of NADPH. b. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Data Analysis: a. Calculate the percent inhibition for each AFN-1252 concentration relative to the DMSO control. b. Plot percent inhibition versus AFN-1252 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Macromolecular Synthesis Inhibition Assay
This assay determines which cellular pathway is primarily affected by AFN-1252 by measuring the incorporation of specific radiolabeled precursors into macromolecules.[4]
Materials:
-
Staphylococcus aureus culture
-
This compound
-
Radiolabeled precursors:
-
[³H]Thymidine (for DNA synthesis)
-
[³H]Uridine (for RNA synthesis)
-
[³H]Leucine (for protein synthesis)
-
[¹⁴C]Acetate (for fatty acid synthesis)
-
[¹⁴C]N-acetylglucosamine (for cell wall synthesis)
-
-
Trichloroacetic acid (TCA), ice-cold (10% and 5% solutions)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Culture Preparation: Grow S. aureus in a suitable broth to early-log phase (OD₆₀₀ ≈ 0.2-0.3).
-
Assay Setup: a. Aliquot the bacterial culture into separate tubes for each precursor and for treated/untreated conditions. b. To the "treated" tubes, add AFN-1252 at a concentration known to inhibit growth (e.g., 4x MIC). Add an equivalent volume of solvent to "untreated" control tubes. c. Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Radiolabeling: a. Add the specific radiolabeled precursor to each corresponding tube (e.g., [¹⁴C]Acetate to the fatty acid synthesis tubes). b. Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Precipitation and Washing: a. Stop the incorporation by adding an equal volume of ice-cold 10% TCA to each tube. b. Incubate on ice for 30 minutes to precipitate macromolecules. c. Collect the precipitate by vacuum filtration onto glass fiber filters. d. Wash the filters twice with ice-cold 5% TCA and once with ethanol to remove unincorporated precursors.
-
Quantification: a. Dry the filters completely. b. Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of incorporation in the AFN-1252-treated samples relative to the untreated controls for each pathway. b. Selective and potent inhibition of [¹⁴C]acetate incorporation compared to other precursors confirms that AFN-1252's primary mode of action is the inhibition of fatty acid biosynthesis.[4]
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unthsc.edu [unthsc.edu]
- 5. Oxidative stress is intrinsic to staphylococcal adaptation to fatty acid synthesis antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating FabI as a Drug Target using AFN-1252 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252, also known as Debio 1452, is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is a critical enzyme in the bacterial fatty acid biosynthesis (FASII) pathway, catalyzing the final and rate-limiting step of each elongation cycle.[4][5] In Staphylococcus species, FabI is the sole enoyl-ACP reductase, making it an essential enzyme for the organism's viability and a promising target for antimicrobial drug development.[2][4] AFN-1252 demonstrates exceptional potency and specificity against staphylococcal isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This document provides detailed application notes and protocols for utilizing AFN-1252 tosylate as a tool to investigate FabI as a drug target.
Mechanism of Action
AFN-1252 inhibits FabI, thereby blocking the fatty acid biosynthesis pathway in Staphylococcus aureus.[1][8] This targeted inhibition leads to a time-dependent reduction in bacterial viability.[1][6] The high selectivity of AFN-1252 for staphylococcal FabI is a key attribute, resulting in a narrow spectrum of activity and minimizing impact on other bacterial species.[4][7] Resistance to AFN-1252 has been shown to arise from missense mutations in the fabI gene.[9]
Data Presentation
In Vitro Activity of AFN-1252
| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | MRSA & MSSA | 0.008 | 0.015 |
| Staphylococcus aureus | Clinical Isolates | - | ≤0.015 |
| Coagulase-negative staphylococci | Clinical Isolates | - | 0.12 |
Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[2][6]
In Vivo Efficacy of AFN-1252 in a Mouse Septicemia Model
| Treatment | Dose | Outcome |
| AFN-1252 | 1 mg/kg (single oral dose) | 100% protection from lethal infection |
| AFN-1252 | 0.15 mg/kg (median effective dose) | 12 to 24 times more potent than linezolid |
Clinical Trial Data (Phase II, ABSSSI)
| Parameter | Value |
| Patient Population | Acute Bacterial Skin and Skin Structure Infections (ABSSSI) |
| Dosing Regimen | 200 mg orally, twice daily |
| Clinical Cure Rate | 93% |
| Microbiological Eradication Rate (S. aureus) | 93.2% (at short-term follow-up) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of AFN-1252 against Staphylococcus species, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus ATCC 29213 (for quality control)
-
Clinical isolates of Staphylococcus spp.
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare AFN-1252 Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration for serial dilutions.
-
Prepare Bacterial Inoculum: Culture the Staphylococcus strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of AFN-1252 in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.
FabI Inhibition Assay (Biochemical)
This protocol outlines a general method to assess the direct inhibitory activity of AFN-1252 on the S. aureus FabI enzyme.[6]
Materials:
-
Purified recombinant S. aureus FabI enzyme
-
This compound
-
Crotonyl-CoA or crotonyl-ACP (FabI substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., Tris-HCl with appropriate pH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing the assay buffer, NADPH, and the FabI enzyme.
-
Inhibitor Addition: Add varying concentrations of AFN-1252 to the reaction wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (crotonyl-CoA or crotonyl-ACP).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the AFN-1252 concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Macromolecular Synthesis Inhibition Assay
This protocol determines the effect of AFN-1252 on the synthesis of major macromolecules (DNA, RNA, protein, and fatty acids) in S. aureus.[8]
Materials:
-
Staphylococcus aureus culture
-
Minimal essential medium
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]acetate (for fatty acids)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in a minimal essential medium.
-
Aliquot and Add Inhibitor: Distribute the bacterial culture into separate tubes. Add AFN-1252 at a concentration several-fold higher than its MIC. Include a no-drug control.
-
Add Radiolabeled Precursors: To each tube, add one of the radiolabeled precursors.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 60 minutes).
-
Precipitation: Stop the incorporation of radiolabel by adding cold TCA.
-
Harvesting and Washing: Collect the precipitated macromolecules by filtration or centrifugation. Wash the precipitate to remove unincorporated radiolabel.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
-
Analysis: Compare the amount of incorporated radiolabel in the AFN-1252-treated samples to the untreated control to determine the percentage of inhibition for each macromolecular synthesis pathway.
Visualizations
Signaling Pathway: AFN-1252 Inhibition of Fatty Acid Biosynthesis
Caption: Mechanism of AFN-1252 action on the bacterial fatty acid synthesis pathway.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: AFN-1252 as a Targeted Antibacterial
Caption: Key characteristics of AFN-1252 as a FabI-targeting antibacterial agent.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Affinium reports positive results from Phase IIa study of AFN-1252 - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Affinium Pharmaceuticals Announces Positive Efficacy, Safety, and Tolerability Results from Phase 2a Clinical Trial of Oral AFN-1252 in Acute Bacterial Skin & Skin Structure Infections [prnewswire.com]
- 14. Initial Broth Microdilution Quality Control Guidelines for Debio 1452, a FabI Inhibitor Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Testing AFN-1252 Tosylate Against Clinical Isolates of Staphylococcus aureus
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1] This enzyme catalyzes the final, rate-limiting step in the bacterial type II fatty acid synthesis (FASII) pathway, which is essential for bacterial viability.[1] The high specificity of AFN-1252 for the Staphylococcus FabI enzyme makes it a promising candidate for the targeted treatment of infections caused by Staphylococcus aureus, including methicillin-resistant (MRSA) strains. These application notes provide detailed protocols for the in vitro evaluation of AFN-1252 tosylate against clinical isolates of S. aureus.
Mechanism of Action of AFN-1252
AFN-1252 specifically targets and inhibits the FabI enzyme in S. aureus. FabI is a crucial component of the FASII pathway, responsible for the elongation of fatty acid chains. By inhibiting this enzyme, AFN-1252 disrupts the synthesis of essential fatty acids required for the formation of bacterial cell membranes, leading to bacterial growth inhibition and cell death.
Data Presentation
The following tables summarize the expected in vitro activity of AFN-1252 against clinical isolates of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of AFN-1252 against S. aureus
| Isolate Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Varies by study | 0.008 | ≤0.015 | 0.002 - 0.12 |
| Methicillin-Resistant S. aureus (MRSA) | Varies by study | 0.008 | 0.015 | ≤0.008 - 0.12 |
| Vancomycin-Intermediate S. aureus (VISA) | Varies by study | - | 0.12 | - |
| Vancomycin-Resistant S. aureus (VRSA) | Varies by study | - | 0.06 | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Time-Kill Kinetics of AFN-1252 against S. aureus
| Isolate | AFN-1252 Concentration | Time (hours) | Log₁₀ CFU/mL Reduction |
| MSSA (ATCC 29213) | 2 x MIC | 24 | ≥ 2 |
| MRSA (ATCC 43300) | 2 x MIC | 24 | ≥ 2 |
Data indicates a time-dependent reduction in bacterial viability.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines where applicable.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of AFN-1252 that inhibits the visible growth of S. aureus.
Materials:
-
This compound
-
Clinical isolates of S. aureus
-
Quality control strain: S. aureus ATCC® 29213™
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Protocol:
-
Preparation of AFN-1252 Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus clinical isolate or the QC strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the AFN-1252 stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.001 to 2 µg/mL).
-
Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Inoculation: Add the diluted bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The MIC for the QC strain should fall within the established acceptable range.
-
Troubleshooting:
-
No growth in control wells: Check inoculum viability and preparation, and incubation conditions.
-
Contamination: Ensure aseptic technique throughout the procedure.
-
Skipped wells (growth at higher concentrations, no growth at lower): May indicate pipetting errors or contamination. Repeat the assay.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of AFN-1252 over time.
Materials:
-
This compound
-
S. aureus isolates
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in CAMHB. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with AFN-1252 at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube (inoculum without drug).
-
-
Inoculation: Add the prepared inoculum to each tube.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto TSA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of AFN-1252 and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
Troubleshooting:
-
Inconsistent colony counts: Ensure proper mixing and accurate pipetting during serial dilutions.
-
Drug carryover: If high concentrations of AFN-1252 are used, consider a neutralization step or higher dilution factors to prevent inhibition of growth on the agar plates.
Biofilm Formation Inhibition Assay
This assay assesses the ability of AFN-1252 to prevent the formation of S. aureus biofilms.
Materials:
-
This compound
-
S. aureus isolates known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% Crystal Violet solution
-
Ethanol (95%) or 30% Acetic Acid
-
Plate reader
Protocol:
-
Inoculum Preparation: Grow S. aureus overnight in TSB. Dilute the culture in TSB with glucose to a desired starting concentration (e.g., 1 x 10⁷ CFU/mL).
-
Assay Setup:
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Add serial dilutions of AFN-1252 to the wells.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells carefully with sterile PBS to remove non-adherent cells. Repeat this step 2-3 times.
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells with water until the washings are clear.
-
-
Quantification:
-
Air-dry the plate.
-
Solubilize the bound crystal violet by adding ethanol or acetic acid to each well and incubating for 10-15 minutes.
-
Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
-
Data Analysis: The reduction in absorbance in the presence of AFN-1252 compared to the positive control indicates the inhibition of biofilm formation.
Troubleshooting:
-
Weak biofilm formation: Ensure the use of a biofilm-forming strain and appropriate growth medium (e.g., with added glucose).
-
High background staining: Ensure thorough washing to remove excess crystal violet.
-
Detachment of biofilm during washing: Be gentle during the washing steps to avoid dislodging the biofilm.
Conclusion
These protocols provide a framework for the comprehensive in vitro evaluation of this compound against clinical isolates of Staphylococcus aureus. The determination of MICs, assessment of bactericidal activity through time-kill assays, and evaluation of biofilm inhibition are critical steps in understanding the potential of this novel antibiotic for the treatment of staphylococcal infections. Adherence to standardized methodologies and appropriate quality control measures will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols: AFN-1252 Tosylate in Checkerboard Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a crucial component in the bacterial fatty acid biosynthesis pathway.[1][2][3] This specific mechanism of action makes AFN-1252 highly active against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), with typical MIC90 values of ≤0.015 μg/ml.[3][4] Given the rise of antibiotic resistance, combination therapies that exhibit synergistic effects are of significant interest. The checkerboard assay is a standard in vitro method to quantitatively assess the antimicrobial activity of antibiotic combinations. This document provides a detailed protocol for utilizing the checkerboard synergy assay to evaluate the interaction of AFN-1252 tosylate with other antibiotics against Staphylococcus aureus.
Data Presentation: this compound Synergy
The following table summarizes the interaction of AFN-1252 with various classes of antibiotics against methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) as determined by the checkerboard method. The interaction is quantified using the Fractional Inhibitory Concentration (FIC) index.
Table 1: Checkerboard Analysis of AFN-1252 in Combination with Other Antibiotics against S. aureus
| Antibiotic Combination Partner | Antibiotic Class | Mechanism of Action | Average FIC Index (MSSA 29213) | Average FIC Index (MRSA 43300) | Interaction |
| Gentamicin | Aminoglycoside | Protein synthesis | 0.4 | 0.4 | Synergy |
| Linezolid | Oxazolidinone | Protein synthesis | 0.6 | 0.5 | Additivity |
| Tetracycline | Tetracycline | Protein synthesis | 1.0 | 0.8 | Additivity |
| Cloxacillin | Penicillin | Cell wall synthesis | 1.0 | 0.8 | Additivity |
| Nafcillin | Penicillin | Cell wall synthesis | 0.8 | 1.0 | Additivity |
| Erythromycin | Macrolide | Protein synthesis | 2.0 | NT | Indifference |
NT = Not Tested Source: Data adapted from in vitro studies on AFN-1252 combinations.[4]
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for Staphylococcus aureus
This protocol outlines the steps to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antibiotic.
Materials:
-
This compound (potency-adjusted powder)
-
Second antibiotic of interest (potency-adjusted powder)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Staphylococcus aureus inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in their respective solvents at a concentration at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture plate of S. aureus, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions in a 96-Well Plate:
-
Dispense 50 μL of CAMHB into each well of the 96-well plate.[5]
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.
-
This creates a "checkerboard" where each well contains a unique combination of concentrations of the two drugs.
-
Controls:
-
AFN-1252 alone: Include a row (e.g., row H) with only serial dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC).
-
Second antibiotic alone: Include a column (e.g., column 11) with only serial dilutions of the second antibiotic to determine its MIC.
-
Growth control: At least one well (e.g., H12) should contain only the bacterial inoculum in CAMHB with no antibiotics.
-
Sterility control: At least one well should contain only CAMHB to check for contamination.
-
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the antibiotic dilutions and the growth control well.[5]
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.[6]
-
Determine the MIC of this compound alone and the second antibiotic alone from the control rows/columns.
-
For the combination wells, identify the wells that show no growth.
-
Data Analysis: Calculation of the Fractional Inhibitory Concentration (FIC) Index
The interaction between the two antibiotics is quantified by calculating the FIC index.
-
Calculate the FIC for each antibiotic in a given well:
-
FIC of AFN-1252 (FIC A) = (MIC of AFN-1252 in combination) / (MIC of AFN-1252 alone)
-
FIC of the second antibiotic (FIC B) = (MIC of the second antibiotic in combination) / (MIC of the second antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC A + FIC B
-
-
Interpretation of the FIC Index:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.[6]
Mandatory Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Logic for interpreting FIC index values.
References
- 1. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Broth Microdilution MIC Testing of AFN-1252 Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of AFN-1252 tosylate against Staphylococcus species using the broth microdilution method. This document outlines the necessary reagents, equipment, and a step-by-step procedure based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
AFN-1252 is a potent and selective inhibitor of staphylococcal enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid biosynthesis pathway.[1][2] Its targeted mechanism of action makes it a significant candidate for the treatment of staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Accurate determination of its MIC is essential for in vitro characterization, surveillance studies, and drug development. The broth microdilution method is a standardized technique for quantitative measurement of in vitro antimicrobial susceptibility.[4][5]
Mechanism of Action of AFN-1252
AFN-1252 specifically targets and inhibits the FabI enzyme in Staphylococcus species.[1] FabI is responsible for the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, AFN-1252 disrupts the production of essential fatty acids, leading to the cessation of bacterial cell membrane synthesis and ultimately, bacterial cell death.
Figure 1: Mechanism of action of AFN-1252 in the staphylococcal fatty acid biosynthesis pathway.
Quantitative Data Summary
The following table summarizes the reported MIC values for AFN-1252 against various staphylococcal isolates.
| Organism | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | All clinical isolates | 0.002 - 0.12 | - | ≤0.015 | [1] |
| S. aureus | Methicillin-Susceptible (MSSA) | - | - | ≤0.008 | [6] |
| S. aureus | Methicillin-Resistant (MRSA) | - | - | ≤0.008 | [6] |
| S. aureus | Vancomycin-Intermediate (VISA) | - | - | 0.12 | [6] |
| S. aureus | Vancomycin-Resistant (VRSA) | - | - | 0.06 | [6] |
| Coagulase-Negative Staphylococci | All clinical isolates | - | - | 0.12 | [1] |
| Staphylococcus epidermidis | All clinical isolates | ≤0.12 | - | ≤0.008 | [6] |
| S. aureus ATCC 29213 | Quality Control Strain | 0.015 | 0.015 | 0.015 | [6] |
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from CLSI and EUCAST guidelines for antimicrobial susceptibility testing.[4][5]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Bacterial culture of Staphylococcus spp. to be tested
-
Quality control strain (e.g., S. aureus ATCC 29213)
-
Incubator (35°C ± 2°C)
-
Plate reader or mirror for manual reading
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of this compound powder. Note: Concentrations should be reported as the free base equivalent.[3]
-
Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL).[6]
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Intermediate and Working Solutions:
-
Prepare serial twofold dilutions of the AFN-1252 stock solution in sterile CAMHB to create working solutions that are 2X the final desired concentrations in the microtiter plate.
-
The typical final concentration range for testing AFN-1252 is 0.008 to 4 µg/mL.[6]
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the Staphylococcus isolate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Plate Preparation:
-
Dispense 50 µL of the appropriate 2X AFN-1252 working solution into the corresponding wells of a 96-well microtiter plate.
-
Wells 1 through 10 will typically contain the serial dilutions of AFN-1252.
-
Well 11 serves as the growth control (no drug). Add 50 µL of sterile CAMHB.
-
Well 12 serves as the sterility control (no bacteria). Add 100 µL of sterile CAMHB.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth. The sterility control well should be clear. The growth control well should show distinct turbidity.
-
The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism as detected by the unaided eye. A reading mirror can be used to facilitate the observation of the pellet at the bottom of the wells.
-
For the quality control strain (S. aureus ATCC 29213), the MIC should fall within the expected range (e.g., 0.015 µg/mL).[6]
-
Figure 2: Experimental workflow for the broth microdilution MIC determination of AFN-1252.
Quality Control
It is imperative to include a well-characterized quality control strain, such as S. aureus ATCC 29213, in each batch of MIC testing. The resulting MIC for the QC strain must fall within the established acceptable range to ensure the validity of the results for the test isolates. Any deviation from the expected QC range may indicate issues with the media, inoculum preparation, or the antimicrobial agent itself, and warrants investigation before reporting any results.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of AFN-1252 Tosylate Solutions for In Vitro Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2] Its targeted mechanism of action makes it highly effective against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), with a low propensity for developing resistance.[1][2] Accurate and consistent preparation of AFN-1252 tosylate solutions is paramount for obtaining reliable and reproducible results in in vitro experiments such as antibacterial susceptibility testing. This document provides a detailed protocol for the preparation of this compound solutions for such applications.
Physicochemical and In Vitro Activity Data
Quantitative data for AFN-1252 is summarized in the tables below. It is important to note that while experiments are conducted using the tosylate salt, concentrations and activity are typically reported as the free-base equivalent.
Table 1: Physicochemical Properties of AFN-1252 and its Tosylate Salt
| Property | Value | Reference |
| Chemical Name (Free Base) | (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide | [3] |
| Molecular Weight (Free Base) | 375.42 g/mol | [3] |
| Molecular Weight (Tosylate Salt) | 547.63 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
Table 2: In Vitro Antibacterial Potency of AFN-1252
| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 0.002 - 0.12 | ≤0.015 | [2] |
| Coagulase-negative staphylococci | Not specified | 0.12 | [2] |
| Methicillin-resistant S. aureus (MRSA) | Not specified | ≤0.008 | [4] |
| Vancomycin-intermediate S. aureus (VISA) | Not specified | 0.12 | [4] |
| Vancomycin-resistant S. aureus (VRSA) | Not specified | 0.06 | [4] |
Mechanism of Action
AFN-1252 specifically targets and inhibits FabI, the enoyl-ACP reductase in Staphylococcus. This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation. By inhibiting FabI, AFN-1252 disrupts the synthesis of essential fatty acids, which are vital for building and maintaining the integrity of the bacterial cell membrane. This disruption ultimately leads to the cessation of growth and bacterial cell death.
Mechanism of action of AFN-1252 in the FASII pathway.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
96-well microtiter plates
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Preparation of Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Concentrations should be adjusted and reported as free-base equivalents in subsequent dilutions.
-
Calculate Required Mass: Determine the mass of this compound (MW: 547.63 g/mol ) needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 547.63 g/mol * 1000 mg/g = 5.476 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile, amber microcentrifuge tube. Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C for long-term use (up to one year) or at -80°C (up to two years).[5] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for MIC Testing
This protocol follows the general principles of broth microdilution as specified by the Clinical and Laboratory Standards Institute (CLSI).[2][4]
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution from the stock solution in sterile DMSO or CAMHB. For example, to prepare a 100 µg/mL (free-base equivalent) working stock:
-
The free-base molecular weight is 375.42 g/mol .
-
The stock solution concentration (10 mM) is equivalent to 3754.2 µg/mL of the free base.
-
Perform a 1:37.54 dilution of the stock solution in the chosen diluent.
-
-
Serial Dilutions: Perform two-fold serial dilutions of the intermediate solution in CAMHB directly in a 96-well microtiter plate to achieve the final desired concentration range for the MIC assay (e.g., 0.008 to 4 µg/mL).[4]
-
Inoculation: Add the standardized bacterial inoculum to each well according to CLSI guidelines.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.[4]
-
Reading Results: Determine the MIC, which is the lowest concentration of AFN-1252 that completely inhibits visible bacterial growth.
References
- 1. medkoo.com [medkoo.com]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: AFN-1252 Tosylate In Vitro Activity and Serum Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the impact of serum protein binding on the in vitro activity of AFN-1252 tosylate. AFN-1252 is a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis.[1][2] Understanding its behavior in the presence of serum proteins is critical for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
AFN-1252 is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase, FabI.[1] This enzyme catalyzes the final step in each cycle of fatty acid elongation, an essential pathway for bacterial survival. By inhibiting FabI, AFN-1252 disrupts the synthesis of bacterial cell membranes, leading to bacterial growth inhibition.[1]
Q2: How does human serum protein binding affect the in vitro activity of AFN-1252?
AFN-1252 is highly bound to human serum proteins (approximately 95%). This binding reduces the concentration of free, active drug available to inhibit bacterial growth.[3] Consequently, the Minimum Inhibitory Concentration (MIC) of AFN-1252 against Staphylococcus aureus is significantly higher in the presence of human serum.[3]
Q3: By how much does the MIC of AFN-1252 increase in the presence of human serum?
In the presence of 50% human serum, the MIC of AFN-1252 against S. aureus ATCC 29213 increases approximately 8-fold.[3]
Troubleshooting Guide
Encountering issues during your in vitro experiments with AFN-1252? This guide addresses common problems related to serum protein binding.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values in serum-containing media. | High protein binding of AFN-1252 reduces the free drug concentration. This is an expected phenomenon. | Ensure that the observed MIC shift is consistent with the known 8-fold increase in 50% human serum. If the shift is substantially higher, investigate other potential experimental variables. |
| Inconsistent or variable MIC results between experiments. | Variations in the serum lot, preparation, or storage can affect protein binding and, consequently, MIC values. Incomplete mixing of AFN-1252 in viscous serum-containing media. | Use a consistent source and lot of human serum for a series of experiments. Ensure serum is properly stored and handled to maintain its integrity. Thoroughly vortex or mix the drug dilutions in the media to ensure homogeneity. |
| No bacterial growth in control wells with serum. | Some serum lots may have inherent antimicrobial activity or may not adequately support the growth of the specific bacterial strain. | Pre-screen each new lot of human serum to ensure it supports robust bacterial growth of the strains being tested and lacks intrinsic antibacterial activity. |
| Precipitation of AFN-1252 in media. | AFN-1252 may have limited solubility in certain media formulations, especially at higher concentrations required for testing in the presence of serum. | Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect bacterial growth. Prepare fresh stock solutions and visually inspect for any precipitation before use. |
Experimental Protocols
Broth Microdilution MIC Assay for AFN-1252 with Human Serum
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[2]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled human serum (heat-inactivated)
-
Staphylococcus aureus strains (including quality control strain S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for preparing AFN-1252 stock solution
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Preparation of Media:
-
Prepare CAMHB according to the manufacturer's instructions.
-
To create CAMHB with 50% human serum, aseptically mix equal volumes of sterile CAMHB and heat-inactivated human serum.
-
-
Preparation of AFN-1252 Stock and Dilutions:
-
Prepare a stock solution of AFN-1252 in DMSO.
-
Perform serial two-fold dilutions of AFN-1252 in both CAMHB and CAMHB with 50% human serum in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in sterile saline equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the respective test medium (CAMHB or CAMHB with 50% serum) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of AFN-1252 that completely inhibits visible bacterial growth.
-
Quality Control:
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Test the quality control strain S. aureus ATCC 29213 in parallel to ensure the validity of the results.
Data Presentation
Table 1: Impact of 50% Human Serum on AFN-1252 MIC against Staphylococcus aureus
| Strain | MIC in CAMHB (µg/mL) | MIC in CAMHB + 50% Human Serum (µg/mL) | Fold Increase |
| S. aureus ATCC 29213 | 0.004 | 0.032 | 8 |
Data sourced from Kaplan et al., 2013.[3]
Table 2: In Vitro Activity of AFN-1252 against Various Staphylococcus Species (in standard media without serum)
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. aureus (all) | 502 | ≤0.008 - 0.12 | 0.008 | 0.015 |
| Methicillin-susceptible S. aureus | 251 | ≤0.008 - 0.015 | 0.008 | 0.008 |
| Methicillin-resistant S. aureus | 251 | ≤0.008 - 0.12 | 0.008 | 0.015 |
| S. epidermidis | 51 | ≤0.008 - 0.12 | 0.015 | 0.12 |
Data adapted from Zhanel et al., 2009.[2]
Visualizations
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Optimizing AFN-1252 tosylate concentration for effective bacterial growth inhibition
Welcome to the technical support center for AFN-1252 tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for bacterial growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is AFN-1252 and what is its mechanism of action?
A1: AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is an essential enzyme in the fatty acid biosynthesis II (FASII) pathway in Staphylococcus species.[3][4] By inhibiting FabI, AFN-1252 disrupts the production of essential fatty acids, which are critical for bacterial cell membrane synthesis and overall viability, leading to the inhibition of bacterial growth.[1][2]
Q2: What is the spectrum of activity for AFN-1252?
A2: AFN-1252 demonstrates a narrow and specific spectrum of activity, primarily targeting Staphylococcus species, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is also active against coagulase-negative staphylococci.[2][5] The compound is generally inactive against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus species, as well as Gram-negative bacteria.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a master stock solution.[4][6] For experimental use, further dilutions can be made in the appropriate culture medium. It is important to note that concentrations are typically reported as free base equivalents.[2][7][8] Stock solutions should be stored at -20°C for long-term use (up to a year) or at 0-4°C for short-term use (days to weeks).[9]
Q4: What are the typical Minimum Inhibitory Concentrations (MICs) for AFN-1252 against S. aureus?
A4: AFN-1252 is highly potent against S. aureus. Typical MIC90 values (the concentration required to inhibit the growth of 90% of isolates) are generally ≤0.015 µg/mL for diverse clinical isolates of S. aureus.[2][3][7][8] For reference strains like S. aureus ATCC 29213, the MIC is consistently reported to be around 0.015 µg/mL.[1]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for S. aureus.
-
Possible Cause 1: Inaccurate drug concentration.
-
Possible Cause 2: Presence of serum proteins in the culture medium.
-
Solution: AFN-1252 is highly bound by serum proteins (~95%), which can lead to an increase in the apparent MIC.[7] For instance, the presence of 50% human serum can increase the MIC by approximately 8-fold.[7] If your experimental setup includes serum, be aware that higher concentrations of AFN-1252 may be required.
-
-
Possible Cause 3: Spontaneous resistance.
Issue 2: AFN-1252 does not appear to be bactericidal.
-
Possible Cause: The activity of AFN-1252 is time-dependent and may be better described as "slowly bactericidal".
-
Solution: While AFN-1252 does lead to a reduction in viable bacterial counts, it may not meet the formal criteria for bactericidal activity (a ≥3-log10 reduction in CFU/mL) within a short timeframe.[4] Time-kill curve experiments typically show a 1-2 log10 reduction in viable counts over the first 6 hours, with more significant reductions observed over 24 hours or longer.[4]
-
Issue 3: Inconsistent results in combination studies.
-
Possible Cause: The choice of combination agent and its concentration.
-
Solution: The interaction of AFN-1252 with other antibiotics can be variable. Synergy has been demonstrated with low concentrations of gentamicin.[7][8] However, studies with linezolid and vancomycin have generally shown indifference or even antagonism at certain concentrations.[7][8] It is crucial to perform checkerboard or time-kill combination assays to determine the nature of the interaction for your specific combination.
-
Data Presentation
Table 1: In Vitro Activity of AFN-1252 Against Staphylococcal Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | 502 | ≤0.008 - 0.12 | ≤0.008 |
| Methicillin-Resistant S. aureus (MRSA) | - | - | ≤0.008 |
| Staphylococcus epidermidis | 51 | ≤0.008 - 0.12 | ≤0.008 |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | 0.12 |
| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | 0.06 |
Data compiled from studies on clinical isolates.[1]
Table 2: Impact of Human Serum on AFN-1252 MIC Against S. aureus ATCC 29213
| Condition | MIC (µg/mL) | Fold Increase |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.004 | - |
| CAMHB + 50% Human Serum | 0.032 | 8 |
| CAMHB + 4% Human Serum Albumin | 0.032 | 8 |
This table illustrates the significant effect of serum proteins on the in vitro activity of AFN-1252.[7]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1]
-
Materials:
-
This compound
-
100% DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a final concentration of ~5 x 105 CFU/mL
-
-
Procedure:
-
Prepare a stock solution of AFN-1252 in 100% DMSO.
-
Perform serial two-fold dilutions of AFN-1252 in CAMHB in a 96-well plate. The typical concentration range to test is 0.008 to 4 µg/mL.[1]
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 20-24 hours.[1]
-
The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible growth.
-
2. Time-Kill Assay
This assay determines the rate at which an antibiotic kills a bacterial population.
-
Materials:
-
Log-phase bacterial culture (~106 CFU/mL)
-
AFN-1252 at various multiples of the MIC (e.g., 4x, 8x, 64x MIC)
-
Culture tubes
-
Tryptic Soy Agar (TSA) plates
-
-
Procedure:
-
Incubate log-phase bacterial cells with different concentrations of AFN-1252 at 35°C.[7]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on TSA plates to determine the number of viable colony-forming units (CFU).
-
Incubate the plates overnight and count the colonies.
-
Plot the log10 CFU/mL versus time for each concentration.
-
Visualizations
Caption: Mechanism of action of AFN-1252 in the bacterial FASII pathway.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Troubleshooting logic for unexpectedly high MIC values.
References
- 1. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medkoo.com [medkoo.com]
- 10. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance Development to AFN-1252 in S. aureus Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to AFN-1252 in Staphylococcus aureus cultures. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is AFN-1252 and what is its mechanism of action?
AFN-1252 is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is an essential enzyme in the bacterial fatty acid biosynthesis pathway.[3][4][5] By inhibiting FabI, AFN-1252 disrupts the production of essential fatty acids, ultimately leading to bacterial cell death.[4][6] This targeted mechanism of action makes it highly specific for staphylococci.[2][7]
Q2: What is the typical susceptibility of S. aureus to AFN-1252?
AFN-1252 demonstrates potent activity against a wide range of clinical isolates of S. aureus, including methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA).[2][8] Typical Minimum Inhibitory Concentration (MIC) values are generally low, with MIC90s (the concentration required to inhibit 90% of isolates) often reported at or below 0.015 µg/mL.[2][3]
Q3: How frequently does resistance to AFN-1252 emerge in S. aureus?
Spontaneous resistance to AFN-1252 in S. aureus develops at a low frequency.[2][8] This is a key characteristic of the compound, suggesting a robust inhibitory mechanism that is not easily overcome.
Q4: What are the known mechanisms of resistance to AFN-1252 in S. aureus?
The primary mechanism of resistance to AFN-1252 is the acquisition of missense mutations in the fabI gene, which encodes the drug's target, FabI.[9][10][11] These mutations alter the amino acid sequence of the FabI enzyme, reducing the binding affinity of AFN-1252.[9]
Troubleshooting Guides
Issue 1: My S. aureus cultures are showing unexpected resistance to AFN-1252.
Q1.1: How can I confirm that my S. aureus cultures are truly resistant to AFN-1252?
It is crucial to first confirm the observed resistance using a standardized antimicrobial susceptibility testing (AST) method. The recommended method is broth microdilution to determine the Minimum Inhibitory Concentration (MIC) of AFN-1252.
Experimental Protocol: Broth Microdilution for AFN-1252 MIC Determination
-
Prepare AFN-1252 Stock Solution: Dissolve AFN-1252 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the AFN-1252 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from ≤0.001 to >4 µg/mL.
-
Prepare Bacterial Inoculum: Culture the S. aureus isolate on a suitable agar plate overnight. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted AFN-1252. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.
Q1.2: What are the common mutations in the fabI gene that confer resistance to AFN-1252?
The most frequently reported mutations associated with AFN-1252 resistance are missense mutations leading to amino acid substitutions in the FabI protein.[9][10]
| Mutation (Nucleotide Change) | Amino Acid Substitution | Effect on AFN-1252 MIC | Reference |
| T296C | M99T | Increased MIC | [9][10] |
| T439C | Y147H | Increased MIC | [9][10] |
Q1.3: How can I determine if my resistant S. aureus strain has a mutation in the fabI gene?
The presence of mutations in the fabI gene can be confirmed by DNA sequencing.
Experimental Protocol: fabI Gene Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant S. aureus isolate using a commercial DNA extraction kit.
-
PCR Amplification of fabI: Design primers flanking the entire coding sequence of the S. aureus fabI gene. Perform PCR using the extracted genomic DNA as a template to amplify the fabI gene.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR mixture.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers to ensure accurate sequence determination.
-
Sequence Analysis: Align the obtained sequence with the wild-type S. aureus fabI gene sequence (from a susceptible reference strain) to identify any nucleotide changes. Translate the nucleotide sequence to the amino acid sequence to identify any resulting amino acid substitutions.
Issue 2: My sequencing results show a mutation in fabI, but the level of resistance is higher than expected.
Q2.1: Could there be other mechanisms contributing to the high-level resistance?
While fabI mutations are the primary mechanism of resistance, it is theoretically possible that other factors could contribute to a higher-than-expected MIC. These could include, but are not limited to, efflux pump overexpression or alterations in cell wall permeability. However, current literature strongly points to fabI mutations as the key driver of resistance.
Q2.2: How can I investigate the functional impact of the identified fabI mutation?
To confirm that the identified mutation is directly responsible for the observed resistance, you can perform site-directed mutagenesis to introduce the mutation into a susceptible background strain and then re-determine the MIC of AFN-1252 for the engineered strain.
Visualizations
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 5. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
How to account for AFN-1252 tosylate degradation in long-term experiments
This technical support center provides guidance on accounting for the degradation of AFN-1252 tosylate in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in long-term experiments?
AFN-1252 is a selective inhibitor of the bacterial enzyme FabI, which is crucial for fatty acid biosynthesis in Staphylococcus aureus[1][2][3][4]. It is being investigated for its potential as an antibacterial agent. The tosylate salt form of AFN-1252 is often used in research and development[3]. In long-term experiments, ensuring the stability of this compound is critical because its degradation can lead to a decrease in the active compound's concentration, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of AFN-1252, typically dissolved in a suitable solvent like DMSO, at low temperatures. Storage at -20°C or -80°C is advisable to minimize degradation[5]. Aliquoting stock solutions into single-use vials can help avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes ester and amide-like functionalities, potential degradation pathways may include:
-
Hydrolysis: The amide linkage in the AFN-1252 molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The benzofuran and naphthyridinone rings, as well as the tertiary amine, could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of organic molecules. Aryl tosylates have been shown to undergo photodegradation[2].
Q4: How can I assess the stability of this compound in my specific experimental conditions?
To assess the stability of this compound in your experimental setup, you should perform a stability-indicating assay. This typically involves using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the intact AFN-1252 from any potential degradation products. Samples should be analyzed at the beginning and end of your experiment, and at intermediate time points if necessary, to quantify any loss of the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of AFN-1252 in long-term experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | 1. Prepare fresh stock solutions from a new batch of this compound powder. 2. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV). 3. Aliquot the stock solution into single-use vials and store at -80°C. |
| Degradation of this compound in experimental media. | 1. Assess the stability of this compound in your specific cell culture or experimental medium by incubating it under the same conditions (temperature, CO2, etc.) but without cells or other biological components. 2. Analyze samples at different time points using a stability-indicating HPLC method to determine the rate of degradation. 3. If significant degradation is observed, consider preparing fresh working solutions more frequently or adjusting the experimental protocol. |
| Interaction with other components in the experimental system. | 1. Evaluate potential interactions of this compound with other compounds or materials in your experimental setup. 2. Ensure that the final concentration of any solvent used to dissolve AFN-1252 (e.g., DMSO) is low and non-toxic to your system. |
Issue 2: Appearance of unknown peaks in analytical chromatograms of this compound samples.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. 2. Compare the retention times of the unknown peaks with those of the degradation products generated under stress conditions to identify them. 3. Use mass spectrometry (LC-MS) to determine the molecular weights of the unknown peaks and aid in their structural elucidation. |
| Contamination of the sample or analytical system. | 1. Analyze a blank sample (solvent or medium without AFN-1252) to check for contaminants. 2. Ensure proper cleaning and maintenance of the analytical equipment. |
Data Presentation
Table 1: Recommended Long-Term Stability Testing Conditions (based on ICH Guidelines)
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. These are general guidelines; specific conditions should be adapted based on the intended storage and use of the product.
Table 2: Example Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | Dry heat at 80°C | 48 hours |
| Photolytic | Exposure to UV (254 nm) and visible light | Defined period |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Solution
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage: Aliquot the solution into multiple vials and store them under the desired long-term storage conditions (see Table 1).
-
Sampling: At specified time points (e.g., 0, 3, 6, 9, 12 months), remove a vial from storage.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the extent of degradation.
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare separate solutions of this compound for each stress condition (see Table 2).
-
Stress Application: Expose each solution to the specified stress condition for the indicated duration.
-
Neutralization/Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC-UV/MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use the mass spectrometry data to propose structures for the major degradants.
Mandatory Visualization
References
- 1. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the effects of high serum binding on AFN-1252 tosylate efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of high serum binding on the in vitro efficacy of AFN-1252 tosylate.
Frequently Asked Questions (FAQs)
Q1: What is AFN-1252 and what is its mechanism of action?
AFN-1252 is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[1][2][3][4] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains.[5][6] By inhibiting FabI, AFN-1252 disrupts the synthesis of essential fatty acids, which are vital for bacterial cell membrane integrity and overall survival, ultimately leading to bacterial cell death.[5]
Q2: What is the significance of high serum protein binding for AFN-1252's in vitro efficacy?
AFN-1252 exhibits high binding (approximately 95%) to serum proteins from various species, including humans, mice, rats, and dogs.[1][7] In the context of in vitro assays, this is significant because only the unbound (free) fraction of the drug is available to exert its antibacterial effect. The high serum protein binding of AFN-1252 leads to a substantial increase in its apparent minimum inhibitory concentration (MIC) in the presence of serum.[1]
Q3: How much does serum binding affect the MIC of AFN-1252?
Studies have shown that the MIC of AFN-1252 against S. aureus can increase by as much as eight-fold in the presence of 50% human serum.[1] A similar eight-fold increase in MIC is observed with the incorporation of 4% human serum albumin, indicating that albumin is a major contributor to the binding.[1]
Troubleshooting Guides
Issue: Higher than expected MIC values for AFN-1252 in the presence of serum.
Possible Cause 1: High serum protein binding reducing the free drug concentration.
-
Troubleshooting Step 1: Quantify the free fraction of AFN-1252. It is crucial to determine the concentration of unbound AFN-1252 in your specific experimental setup. This can be achieved using techniques like equilibrium dialysis or ultrafiltration.
-
Troubleshooting Step 2: Adjust the total AFN-1252 concentration. Based on the determined free fraction, you may need to increase the total concentration of AFN-1252 in your assay to achieve the desired effective (free) concentration.
-
Troubleshooting Step 3: Correlate MIC with the free drug concentration. When reporting results, express the MIC in terms of the free concentration of AFN-1252 to provide a more accurate measure of its intrinsic potency.
Possible Cause 2: Variability in serum lots.
-
Troubleshooting Step 1: Qualify new lots of serum. Different lots of serum can have varying protein compositions, which may affect the extent of drug binding. It is good practice to test a new lot of serum and compare the AFN-1252 MIC to results from a previously qualified lot.
-
Troubleshooting Step 2: Use pooled serum. To minimize lot-to-lot variability, consider using pooled serum from multiple donors.
Possible Cause 3: Experimental artifacts.
-
Troubleshooting Step 1: Ensure proper mixing. Inadequate mixing of AFN-1252 in media containing serum can lead to inaccurate concentrations. Ensure thorough vortexing or mixing.
-
Troubleshooting Step 2: Check for drug precipitation. High concentrations of AFN-1252 in the presence of serum proteins could potentially lead to precipitation. Visually inspect your solutions and consider performing solubility tests.
Data Presentation
Table 1: Effect of Serum on AFN-1252 Minimum Inhibitory Concentration (MIC)
| Organism | Medium | Serum Concentration | MIC (µg/mL) | Fold Increase in MIC | Reference |
| S. aureus ATCC 29213 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0% | 0.004 | - | [1] |
| S. aureus ATCC 29213 | CAMHB | 50% Human Serum | 0.032 | 8 | [1] |
| S. aureus ATCC 29213 | CAMHB | 4% Human Serum Albumin | 0.032 | 8 | [1] |
Table 2: Serum Protein Binding of AFN-1252 Across Species
| Species | Protein Binding (%) |
| Human | ~95% |
| Mouse | ~95% |
| Rat | ~95% |
| Dog | ~95% |
Data compiled from a study by Kaplan et al.[1]
Experimental Protocols
Protocol 1: Determination of AFN-1252 MIC in the Presence of Serum
This protocol is adapted from CLSI guidelines and studies on AFN-1252.[1]
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled human serum (or serum from another species of interest)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare AFN-1252 Stock Solution: Prepare a stock solution of AFN-1252 in a suitable solvent (e.g., DMSO).
-
Prepare Serum-Containing Medium: Prepare CAMHB supplemented with the desired concentration of serum (e.g., 50%). Ensure the serum is heat-inactivated if necessary for your experimental design.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of AFN-1252 in the serum-containing CAMHB in a 96-well plate.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum as per CLSI guidelines (typically to a final concentration of 5 x 10^5 CFU/mL in the wells).
-
Inoculate the Plate: Add the bacterial inoculum to each well containing the AFN-1252 dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth of the bacteria.
Protocol 2: Determination of Free AFN-1252 Concentration by Equilibrium Dialysis
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum (human or other species)
-
LC-MS/MS or other suitable analytical method for quantifying AFN-1252
Procedure:
-
Prepare Dialysis Cells: Hydrate and prepare the dialysis membrane according to the manufacturer's instructions.
-
Prepare Samples:
-
In the sample chamber, add serum containing a known concentration of AFN-1252.
-
In the buffer chamber, add an equal volume of PBS.
-
-
Equilibration: Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (this should be determined experimentally, but is often 4-24 hours).
-
Sample Collection: After equilibration, carefully collect samples from both the sample and buffer chambers.
-
Quantification: Determine the concentration of AFN-1252 in both chambers using a validated analytical method.
-
Calculate Free Fraction: The concentration of AFN-1252 in the buffer chamber represents the free (unbound) drug concentration. The free fraction (fu) can be calculated as:
-
fu = (Concentration in buffer chamber) / (Concentration in sample chamber)
-
Visualizations
Caption: Staphylococcus aureus Fatty Acid Biosynthesis (FASII) Pathway and Inhibition by AFN-1252.
Caption: Experimental Workflow for Assessing AFN-1252 Efficacy in the Presence of Serum.
Caption: Troubleshooting Logic for High AFN-1252 MIC in the Presence of Serum.
References
- 1. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Storing and Handling AFN-1252 Tosylate: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for the stable storage and effective handling of AFN-1252 tosylate. Adherence to these best practices is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific temperature and environmental conditions. Short-term storage (days to weeks) at 0-4°C in a dry, dark place is acceptable.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: How should I handle the compound upon receipt?
A2: this compound is considered stable for several weeks during standard shipping and customs processing.[1] Upon receipt, it is recommended to store it at -20°C for long-term use.[1][2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent.[3][4] For in vitro experiments, it is common to prepare a 10 mM stock solution in DMSO.[5] If solubility issues arise, other solvents such as ethanol or DMF can be tested with a small amount of the compound.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of AFN-1252 in DMSO should be stored at -20°C for up to one year, or at -80°C for up to two years.[5]
Q5: Is this compound sensitive to light?
A5: It is recommended to store the solid compound in a dark place, suggesting potential light sensitivity.[1] As a general best practice for chemical compounds, it is advisable to protect both the solid form and solutions from direct light exposure.
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in DMSO.
-
Possible Cause: The concentration of the solution may be too high, or the DMSO may contain water.
-
Solution:
-
Gently warm the solution to 37°C and vortex to aid dissolution.
-
Use anhydrous DMSO to prepare the solution.
-
If the issue persists, try preparing a more dilute stock solution.
-
Issue 2: Precipitation is observed in the stock solution after freeze-thaw cycles.
-
Possible Cause: Repeated freezing and thawing can affect the stability of the compound in solution.
-
Solution:
-
Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity.
-
Issue 3: Inconsistent results are observed in biological assays.
-
Possible Cause: This could be due to degradation of the compound, inaccurate concentration of the stock solution, or improper handling.
-
Solution:
-
Verify the storage conditions and age of the stock solution. If in doubt, prepare a fresh stock solution from the solid compound.
-
Ensure accurate pipetting and dilution techniques.
-
Protect the compound and its solutions from light during all experimental procedures.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Solid | 0 - 4°C, dry and dark[1] | -20°C[1] |
| Stock Solution (in DMSO) | Not Recommended | -20°C (up to 1 year)[5] or -80°C (up to 2 years)[5] |
Table 2: Solubility Information
| Solvent | Recommended for | Notes |
| DMSO | Stock solution preparation[3][4] | A 10 mM solution is commonly used.[5] |
| Ethanol | Alternative solvent[2] | Test with a small amount first. |
| DMF | Alternative solvent[2] | Test with a small amount first. |
Experimental Protocols & Visualizations
Logical Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for troubleshooting common issues related to the stability of this compound during experimental use.
Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.
Experimental Workflow for Assessing Sample Stability
This diagram illustrates a typical experimental workflow to assess the stability of an this compound sample under specific conditions.
Caption: A workflow for the experimental assessment of this compound stability.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound monohydrate | inhibitor of enoyl-(acyl-carrier protein) reductase Fabl | CAS 1047981-30-5 | Buy AFN1252 tosylate monohydrate from Supplier 美国InvivoChem [invivochem.cn]
- 3. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
How to interpret unexpected results in AFN-1252 tosylate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AFN-1252 tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AFN-1252?
A1: AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3][4][5] FabI is essential for fatty acid biosynthesis in Staphylococcus species, and its inhibition disrupts this vital pathway, leading to bacterial growth inhibition.[1][6] The mechanism has been confirmed through various methods, including biochemistry, genetics, and co-crystallization studies.[1][7]
Q2: What is the spectrum of activity for AFN-1252?
A2: AFN-1252 demonstrates highly specific activity against Staphylococcus species, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[1][4][8][9] It is also effective against coagulase-negative staphylococci.[1][7] However, it is not active against a wide range of other Gram-positive or Gram-negative bacteria such as Streptococcus pneumoniae, Enterococcus spp., and Enterobacteriaceae.[1][4][9]
Q3: What are the known resistance mechanisms to AFN-1252?
A3: Resistance to AFN-1252 can arise from missense mutations in the fabI gene, which encodes the FabI enzyme.[6][10][11] The most commonly identified mutations are M99T and Y147H.[10][11] These mutations alter the drug's binding to the FabI enzyme.[10] Strains with these mutations exhibit increased minimum inhibitory concentrations (MICs) of AFN-1252.[10]
Q4: What are the common adverse events observed in clinical trials?
A4: In clinical trials, the most frequently reported drug-related adverse events were generally mild to moderate and included headache and nausea.[2][8][12][13]
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
If you observe higher than expected MIC values for AFN-1252 against susceptible Staphylococcus strains, consider the following possibilities:
-
Presence of Serum in Media: AFN-1252 is highly bound to serum proteins (approximately 95%) from various species, including humans, mice, rats, and dogs.[7][14] This binding can lead to an approximately eight-fold increase in the MIC.[7][14] If your growth medium is supplemented with serum, the effective concentration of free AFN-1252 will be significantly lower.
-
Recommendation: Whenever possible, perform initial MIC testing in standard cation-adjusted Mueller-Hinton broth (CAMHB) without serum. If serum is required for your experiment, be aware of the potential for elevated MICs and consider this in your data interpretation.
-
-
Spontaneous Resistance: Although it has a low propensity for spontaneous resistance development, it can occur.[1]
-
Recommendation: To investigate this, sequence the fabI gene of the resistant isolates to check for mutations, particularly at codons Met-99 and Tyr-147.[10]
-
-
Incorrect Drug Concentration: Ensure that the this compound salt concentration was correctly converted to the free base equivalent for your calculations.[1][7][15]
Issue 2: Lack of efficacy in an in vivo model despite low in vitro MICs.
Should AFN-1252 appear less effective in animal models than anticipated from in vitro data, the following factors may be at play:
-
Pharmacokinetics and Bioavailability: The absorption of AFN-1252 can be affected by food. A high-fat meal has been shown to reduce the maximum concentration (Cmax) and the area under the curve (AUC) and delay the time to maximum concentration (Tmax).[13]
-
Recommendation: Standardize the feeding schedule of experimental animals. Administering AFN-1252 in a fasted state may improve absorption and efficacy.[13]
-
-
High Protein Binding: As mentioned, the high serum protein binding reduces the amount of free, active drug available to target the bacteria.[7][16]
-
Recommendation: When designing in vivo studies, consider the impact of protein binding on the required dosage. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help in determining the optimal dosing regimen.
-
Issue 3: Antagonistic effects when combined with other antibiotics.
While AFN-1252 is generally additive or indifferent when combined with other major antibiotic classes, some interactions have been noted.[15]
-
Vancomycin Combination: Some studies have indicated potential antagonism when AFN-1252 is combined with vancomycin at 4x MIC in time-kill assays.[7][15]
-
Recommendation: If your experimental design involves combination therapy, it is advisable to perform your own synergy/antagonism testing (e.g., checkerboard assays or time-kill curves) for the specific strains and antibiotic concentrations you are using.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species/Conditions | Reference |
| MIC90 (S. aureus) | ≤0.015 µg/mL | Diverse clinical isolates | [1][3][7][15] |
| MIC90 (Coagulase-negative staphylococci) | 0.12 µg/mL | Clinical isolates | [1][7] |
| Serum Protein Binding | ~95% | Human, mouse, rat, dog | [7][14][16] |
| Effect of Serum on MIC | ~8-fold increase | In vitro | [7][14] |
| Spontaneous Resistance Frequency | 1 x 10⁻¹⁰ to 2 x 10⁻⁹ | S. aureus | [1] |
| Apparent Ki (Wild-type FabI) | 4 nM | [6][10] | |
| Apparent Ki (FabI M99T mutant) | 69 nM | [6][10] | |
| Post-antibiotic Effect (PAE) | 1.1 hours | MSSA and MRSA (4-hour exposure) | [7][15] |
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
-
Prepare a stock solution of this compound, ensuring concentrations are calculated as the free base equivalent.[7][15]
-
Perform serial two-fold dilutions of AFN-1252 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of the Staphylococcus strain to be tested, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth.
2. In Vivo Murine Sepsis Model
This is a generalized protocol based on descriptions of efficacy studies.[1]
-
Induce a systemic infection in mice via intraperitoneal injection of a lethal dose of S. aureus.
-
Administer AFN-1252 or a control vehicle (e.g., linezolid) orally via gavage at specified time points post-infection (e.g., 30 minutes).[1]
-
Monitor the survival of the mice over a period of several days.
-
The 50% effective dose (ED50) can be calculated based on the survival data at different drug concentrations.[1]
Visualizations
Caption: Mechanism of action of AFN-1252 in the bacterial fatty acid synthesis pathway.
Caption: Troubleshooting workflow for unexpectedly high MIC values in AFN-1252 experiments.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Affinium reports positive results from Phase IIa study of AFN-1252 - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Safety, tolerability and pharmacokinetics of multiple oral doses of AFN-1252 administered as immediate release (IR) tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for AFN-1252 tosylate's high protein binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of AFN-1252 tosylate, a potent and selective inhibitor of staphylococcal FabI. The following resources address the challenges associated with its high protein binding properties to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AFN-1252 is a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1][2][3] By inhibiting FabI, AFN-1252 disrupts the production of fatty acids necessary for bacterial cell membrane formation, leading to bacterial cell death.[4] This mechanism is specific to bacteria like Staphylococcus spp. that rely on the FASII pathway, which is distinct from the fatty acid synthesis process in mammals, offering a targeted therapeutic approach.[4][5]
Q2: Why is the high protein binding of AFN-1252 a critical factor in experimental design?
A2: AFN-1252 exhibits high binding (approximately 95%) to serum proteins in various species, including humans, mice, rats, and dogs.[6][7] In biological assays, only the unbound fraction of a drug is typically active. Consequently, the high protein binding of AFN-1252 can lead to a significant underestimation of its potency if standard, protein-free assay conditions are used. For instance, the presence of 50% human serum can increase the minimum inhibitory concentration (MIC) of AFN-1252 by as much as eight-fold.[6] Therefore, it is crucial to account for protein binding in experimental protocols to obtain clinically relevant and accurate results.
Q3: What is the spectrum of activity for AFN-1252?
A3: AFN-1252 demonstrates potent and specific activity against Staphylococcus species, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[1][8][9] It is also active against coagulase-negative staphylococci.[1] However, it is not active against a broad range of other Gram-positive or Gram-negative bacteria.[2][8]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for AFN-1252 against S. aureus.
Possible Cause: High protein binding of AFN-1252 in the presence of serum or other proteins in the growth medium is reducing the free, active concentration of the compound.
Solution:
-
Quantify the unbound fraction: It is recommended to perform experiments in media supplemented with physiological concentrations of protein (e.g., human serum albumin or whole serum) and to measure the free concentration of AFN-1252.
-
Adjust MIC testing protocols: Modify standard MIC assays to include a protein matrix that mimics in vivo conditions. This will provide a more accurate assessment of the compound's antibacterial activity.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause: Variability in the protein content of different batches of fetal bovine serum (FBS) or other serum supplements can lead to inconsistent levels of free AFN-1252.
Solution:
-
Use a consistent source of serum: Source serum from a single lot for the duration of a study to minimize variability.
-
Consider serum-free or low-serum conditions: If the experimental design allows, adapt cells to grow in low-serum or serum-free media to reduce the impact of protein binding.
-
Measure free drug concentration: If serum is required, measure the unbound concentration of AFN-1252 in the specific batch of media being used.
Data Presentation
Table 1: Serum Protein Binding of AFN-1252
| Species | Protein Binding (%) - Equilibrium Dialysis | AFN-1252 Concentration (µg/mL) |
| Human | >95% | 1, 5, 25 |
| Mouse | >95% | 1, 5, 25 |
| Rat | >95% | 1, 5, 25 |
| Dog | >95% | 1, 5, 25 |
Data summarized from a study reporting that values from equilibrium dialysis exceeded 95% for all serum types with no obvious effect of AFN-1252 concentration.[6][7]
Table 2: Effect of Human Serum on AFN-1252 MIC against S. aureus
| Media Supplement | AFN-1252 MIC (µg/mL) | Fold Increase in MIC |
| Serum-free CAMHB | 0.004 | - |
| 50% Human Serum in CAMHB | 0.032 | 8 |
| 4% Human Serum Albumin in CAMHB | 0.032 | 8 |
CAMHB: Cation-Adjusted Mueller-Hinton Broth. Data demonstrates an eight-fold increase in MIC in the presence of 50% human serum or 4% human serum albumin.[6]
Experimental Protocols
Protocol 1: Determination of AFN-1252 Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of AFN-1252 bound to plasma proteins.
Materials:
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Pooled serum (human, mouse, rat, or dog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 12-14 kDa MWCO)
Procedure:
-
Prepare stock solutions of AFN-1252 in DMSO. Further dilute in DMSO to create working solutions.
-
Place serum in one chamber of the dialysis unit and PBS in the other, separated by the semi-permeable membrane.
-
Spike the serum chamber with the AFN-1252 working solution to achieve the desired final concentrations (e.g., 1, 5, and 25 µg/mL).
-
Incubate the dialysis unit at 37°C with gentle agitation until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the serum and buffer chambers.
-
Analyze the concentration of AFN-1252 in each sample using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percent protein binding using the following formula: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Protocol 2: Modified MIC Assay in the Presence of Human Serum
Objective: To determine the MIC of AFN-1252 against S. aureus in a protein-rich environment.
Materials:
-
This compound
-
S. aureus strain (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled human serum, heat-inactivated
-
96-well microtiter plates
Procedure:
-
Prepare a 2X concentrated solution of AFN-1252 in CAMHB. Perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Prepare a 2X concentrated bacterial inoculum in CAMHB according to CLSI guidelines.
-
In a separate 96-well plate, add an equal volume of human serum to each well containing the serially diluted AFN-1252, resulting in a 50% serum concentration.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of AFN-1252 in the bacterial fatty acid synthesis pathway.
Caption: Workflow for modified MIC assay with 50% human serum.
Caption: The equilibrium between bound and unbound AFN-1252 in plasma.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 5. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: AFN-1252 Tosylate versus Linezolid in the Fight Against MRSA
For researchers, scientists, and drug development professionals, the emergence of multi-drug resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge. This guide provides an in-depth, data-driven comparison of two potent anti-MRSA agents: AFN-1252 tosylate, a novel selective inhibitor of fatty acid synthesis, and linezolid, a well-established oxazolidinone antibiotic.
This report synthesizes in vitro and in vivo experimental data to objectively evaluate the efficacy of this compound and linezolid against MRSA. Key performance metrics, including minimum inhibitory concentrations (MICs), time-kill kinetics, and in vivo potency in murine infection models, are presented in a comparative format to aid in the assessment of their therapeutic potential.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Linezolid | Key Findings |
| Mechanism of Action | Inhibits FabI, a crucial enzyme in bacterial fatty acid synthesis.[1][2] | Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[3][4][5][6][7] | AFN-1252 possesses a novel and highly specific mechanism of action against staphylococci. |
| In Vitro Potency (MIC) | Exceptionally potent with MIC90 values typically ≤0.015 µg/mL against a wide range of S. aureus isolates, including MRSA.[2][8][9] | Potent, with MIC90 values for MRSA generally around 1.0-2.0 µg/mL.[10] | AFN-1252 demonstrates significantly lower MIC90 values against MRSA compared to linezolid, indicating superior in vitro potency. |
| Time-Kill Kinetics | Demonstrates time-dependent killing, achieving a ≥2-log10 reduction in S. aureus counts over 24 hours.[1][2][9] | Generally considered bacteriostatic against Staphylococcus aureus.[3] Time-kill curves show a slower reduction in bacterial counts compared to bactericidal agents. | AFN-1252 exhibits a more rapid and sustained bactericidal effect against MRSA in vitro compared to the bacteriostatic action of linezolid. |
| In Vivo Efficacy | Demonstrates potent in vivo efficacy in murine models of septicemia and thigh infections, being 12 to 40 times more potent than linezolid.[1][10][11] | Effective in various in vivo models of MRSA infection, including pneumonia and skin infections.[12][13] | AFN-1252 shows superior in vivo efficacy at lower doses compared to linezolid in preclinical models of MRSA infection. |
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of AFN-1252 and linezolid are fundamental to their antimicrobial profiles and potential for resistance development.
AFN-1252: Targeting Fatty Acid Synthesis
AFN-1252 selectively inhibits the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid synthesis II (FASII) pathway.[1][2] This pathway is essential for the production of fatty acids, which are vital for bacterial membrane integrity and survival. By blocking FabI, AFN-1252 effectively halts a fundamental cellular process in S. aureus.
Linezolid: Halting Protein Production
Linezolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis.[3][4][5] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][7] This action effectively stops the production of essential bacterial proteins.
In Vitro Efficacy: A Clear Distinction in Potency
The in vitro activity of an antimicrobial agent is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are a standard measure of in vitro potency.
Minimum Inhibitory Concentration (MIC)
AFN-1252 consistently demonstrates superior in vitro potency against a broad range of S. aureus isolates, including various MRSA strains, when compared to linezolid.
Table 1: Comparative MIC Values against S. aureus
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | AFN-1252 | 0.008 | 0.015 | [8] |
| Linezolid | 1.0 | 1.0 - 2.0 | [10] | |
| All S. aureus (including MRSA and MSSA) | AFN-1252 | 0.008 | 0.015 | [8] |
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. AFN-1252 exhibits a time-dependent bactericidal activity, whereas linezolid is primarily bacteriostatic against S. aureus.
Table 2: Comparative Time-Kill Kinetics against MRSA
| Drug | Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |
| AFN-1252 | 4x MIC | 24 | ≥2.0 | [1][2][9] |
| Linezolid | 4x MIC | 24 | ~1.0 - 1.5 | [14] |
In Vivo Efficacy: Potency in Preclinical Models
The ultimate test of an antibiotic's efficacy lies in its performance in vivo. Murine infection models are crucial for evaluating the therapeutic potential of new drug candidates.
Murine Septicemia Model
In a lethal septicemia model, where mice are infected intraperitoneally with MRSA, AFN-1252 demonstrated significantly greater potency than linezolid.
Table 3: Efficacy in a Murine Septicemia Model
| Drug | Median Effective Dose (ED50) (mg/kg) | Potency vs. Linezolid | Reference |
| AFN-1252 | 0.15 | 12 to 24 times more potent | [1][9] |
| Linezolid | Not explicitly stated, but significantly higher than AFN-1252 | - | [1][9] |
Murine Thigh Infection Model
The neutropenic murine thigh infection model is a well-established model for assessing the in vivo efficacy of antibiotics. In this model, AFN-1252 was found to be substantially more effective than linezolid against both community-associated (CA-MRSA) and hospital-associated (HA-MRSA) strains.
Table 4: Efficacy in a Murine Thigh Infection Model
| Drug | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) vs. Control | Potency vs. Linezolid | Reference |
| AFN-1252 | 10 | Marked reduction | 4 to 40-fold more effective | [10][11] |
| Linezolid | 100 | Required for consistent reduction | - | [13] |
Experimental Protocols
A summary of the methodologies employed in the key experiments cited in this guide is provided below.
MIC Determination
Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Assay
Time-kill assays are performed to assess the rate and extent of bacterial killing by an antimicrobial agent over time.
Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized, deep-seated infection.
Conclusion
Based on the available experimental data, this compound demonstrates a highly promising profile for the treatment of MRSA infections. Its novel mechanism of action, exceptional in vitro potency, and superior in vivo efficacy in preclinical models compared to linezolid suggest that it could be a valuable addition to the therapeutic arsenal against this challenging pathogen. The targeted nature of AFN-1252 against staphylococci also holds the potential for a more favorable safety profile and reduced impact on the host microbiome. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human infections. Linezolid remains a clinically important and effective antibiotic for MRSA infections; however, the data presented here highlight the significant potential of AFN-1252 as a next-generation anti-MRSA agent.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro 24-hour time-kill studies of vancomycin and linezolid in combination versus methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
AFN-1252 Tosylate: A Comparative Analysis of In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of AFN-1252 tosylate, a novel inhibitor of the staphylococcal FabI enzyme, against other antimicrobial agents in various animal models of Staphylococcus aureus infection. The data presented is compiled from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
AFN-1252 is a potent and selective inhibitor of FabI, an essential enzyme in the fatty acid biosynthesis pathway of Staphylococcus species.[1][2][3] This targeted mechanism of action confers significant activity against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant S. aureus (MRSA) strains.[2][3] Preclinical studies in murine models of infection demonstrate the robust in vivo efficacy of orally administered this compound, often showing superior or comparable activity to standard-of-care antibiotics such as linezolid and vancomycin.[4][5][6]
Mechanism of Action: Targeting Fatty Acid Synthesis
AFN-1252's mode of action involves the specific inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[2][7] This pathway is distinct from the mammalian fatty acid synthesis I (FASI) system, contributing to the selective toxicity of AFN-1252 for staphylococci.[1] The inhibition of FabI disrupts the elongation of fatty acid chains, which are essential for bacterial membrane biogenesis and overall cell viability, leading to a bactericidal effect.[2]
Caption: Mechanism of action of AFN-1252.
Comparative Efficacy in Murine Infection Models
The in vivo efficacy of AFN-1252 has been evaluated in several murine models, including thigh infection, septicemia, and subcutaneous abscess models. These studies provide a comprehensive overview of its potency against different strains of S. aureus and in comparison to other antibiotics.
Murine Thigh Infection Model
This model is commonly used to assess the antimicrobial efficacy of compounds by measuring the reduction in bacterial load in the infected thigh muscle of neutropenic mice.
Table 1: Efficacy of AFN-1252 vs. Linezolid in a Murine Thigh Infection Model [4]
| S. aureus Strain | Treatment (Oral, mg/kg) | Mean Change in log10 CFU/thigh at 24h |
| MSSA ATCC 29213 | AFN-1252 (≥20) | ≥1 log reduction |
| CA-MRSA | AFN-1252 | 4-40 fold more effective than linezolid |
| HA-MRSA | AFN-1252 | 4-40 fold more effective than linezolid |
Data sourced from a study characterizing the in vivo pharmacokinetic and pharmacodynamic profiles of AFN-1252.[4]
Murine Septicemia Model
The septicemia model evaluates the ability of an antimicrobial agent to protect against a lethal systemic infection. Efficacy is typically measured by the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death.
Table 2: Efficacy of AFN-1252 vs. Linezolid in a Murine Septicemia Model [2][3][7]
| Parameter | AFN-1252 (Oral) | Linezolid (Oral) |
| ED₅₀ | 0.15 mg/kg | 3.6 mg/kg |
| Potency Comparison | 12 to 24 times more potent than linezolid | - |
A single oral dose of 1 mg/kg AFN-1252 provided 100% protection from a lethal peritoneal infection of S. aureus Smith.[2][3]
Murine Subcutaneous Abscess Model
This model is relevant for studying skin and soft tissue infections. Efficacy is determined by the reduction in bacterial colony-forming units (CFU) within the abscess.
Table 3: Efficacy of AFN-1252 vs. Vancomycin in a Murine Subcutaneous Abscess Model with MRSA [5]
| Treatment | Dosing Regimen | Mean log10 CFU Reduction from Control |
| AFN-1252 (Oral) | 100 mg/kg, twice daily | 5.9 |
| 30 mg/kg, twice daily | 5.2 | |
| 10 mg/kg, twice daily | 2.5 | |
| 100 mg/kg, once daily | 5.2 | |
| 30 mg/kg, once daily | 4.1 | |
| 10 mg/kg, once daily | 2.4 | |
| Vancomycin (IP) | 30 mg/kg, twice daily | 4.4 |
AFN-1252 administered orally at 30 mg/kg once daily demonstrated equivalent efficacy to vancomycin administered intraperitoneally at 30 mg/kg twice daily.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the key experimental protocols employed in the cited studies.
Murine Thigh Infection Protocol
Caption: Murine thigh infection experimental workflow.
-
Animal Model: Immunocompromised (neutropenic) mice are typically used to ensure the establishment of infection.[4]
-
Inoculation: Mice are inoculated in the thigh muscle with a specific strain of S. aureus (e.g., MSSA, CA-MRSA, HA-MRSA) at a concentration of approximately 10⁶ CFU.[4]
-
Treatment: this compound or a comparator drug (e.g., linezolid) is administered orally via gavage at various doses and regimens.[4]
-
Efficacy Assessment: At 24 hours post-treatment initiation, animals are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial density (CFU/thigh).[4][8] Efficacy is calculated as the change in bacterial count compared to untreated controls.[8]
Murine Septicemia Protocol
References
- 1. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. unthsc.edu [unthsc.edu]
- 8. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AFN-1252 Tosylate Efficacy Against Wild-Type and Mutant Staphylococcus aureus Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Resistance Mechanisms and Performance Metrics
AFN-1252 (tosylate salt of Debio 1450), a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), represents a targeted approach to combating staphylococcal infections. As an essential enzyme in the bacterial fatty acid synthesis pathway, FabI is a validated target for antimicrobial drug development. This guide provides a comparative analysis of AFN-1252's performance against both wild-type S. aureus and strains harboring missense mutations in the fabI gene that confer resistance. The data presented herein is intended to offer a clear, objective overview for researchers and professionals in the field of drug development.
Missense Mutations in fabI Conferring Resistance to AFN-1252
Resistance to AFN-1252 in S. aureus primarily arises from specific missense mutations in the fabI gene, with the most frequently identified being M99T and Y147H. These mutations alter the binding affinity of AFN-1252 to the FabI enzyme, thereby reducing its inhibitory effect.
The M99T mutation , a substitution of methionine at position 99 with threonine, has been observed to increase the apparent inhibition constant (Kiapp) of AFN-1252 for the FabI enzyme from 4 nM in the wild-type to 69 nM in the mutant. This change in binding affinity directly correlates with an increase in the minimum inhibitory concentration (MIC) of AFN-1252 required to inhibit bacterial growth.
The Y147H mutation , a substitution of tyrosine at position 147 with histidine, also confers resistance to AFN-1252. While the low enzymatic activity of the FabI(Y147H) mutant has made precise Ki measurements challenging, strains expressing this mutant exhibit a significant increase in AFN-1252 MIC. Interestingly, the Y147H mutation has also been associated with cross-resistance to triclosan, another FabI inhibitor.
Performance Comparison: AFN-1252 vs. Alternative Antibiotics
The following table summarizes the in vitro activity of AFN-1252 and comparator antibiotics against wild-type S. aureus and strains with the M99T and Y147H FabI mutations. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Target/Mechanism of Action | S. aureus Strain | MIC (µg/mL) |
| AFN-1252 | FabI inhibitor | Wild-Type | 0.004 - 0.015[1][2] |
| FabI (M99T) | 0.25 | ||
| FabI (Y147H) | 0.5 | ||
| Triclosan | FabI inhibitor | Wild-Type | 0.0625 |
| FabI (M99T) | More susceptible than wild-type | ||
| FabI (Y147H) | 0.5 | ||
| Linezolid | Protein synthesis inhibitor (50S subunit) | Wild-Type/MRSA | 0.25 - 3[3][4] |
| FabI (M99T) | No specific data available | ||
| FabI (Y147H) | No specific data available | ||
| Vancomycin | Cell wall synthesis inhibitor | Wild-Type/MRSA | 0.5 - 2[3] |
| FabI (M99T) | No specific data available | ||
| FabI (Y147H) | No specific data available | ||
| Daptomycin | Cell membrane disruptor | Wild-Type/MRSA | 0.064 - 1.5[4] |
| FabI (M99T) | No specific data available | ||
| FabI (Y147H) | No specific data available |
Note: The susceptibility of FabI mutant strains to linezolid, vancomycin, and daptomycin is not expected to be directly altered by the FabI mutations, as these antibiotics have different mechanisms of action. The MIC values for these antibiotics against the mutant strains are expected to be similar to those for the wild-type, assuming no other resistance mechanisms are present.
Experimental Protocols
Selection of AFN-1252-Resistant S. aureus Mutants
This protocol outlines the method for selecting for S. aureus strains with resistance to AFN-1252.
-
Bacterial Culture Preparation: Prepare an overnight culture of S. aureus (e.g., strain RN4220) in Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculum Preparation: Adjust the optical density at 600 nm (OD600) of the overnight culture to 1.0, which corresponds to approximately 1 x 108 cells/mL.
-
Plating: Spread 200 µL of the adjusted bacterial culture onto a 10-cm LB agar plate containing a selective concentration of AFN-1252 (e.g., 40 ng/mL).[5]
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Isolation of Resistant Colonies: After incubation, resistant colonies will be visible on the plate.
-
Purification of Clones: To ensure the selection of individual clones, restreak the resistant colonies onto a fresh LB agar plate containing the same concentration of AFN-1252.
-
Genetic Analysis: Amplify the fabI gene from the purified resistant clones using polymerase chain reaction (PCR) and sequence the amplicons to identify mutations.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria that grow aerobically.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents to be tested in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the microtiter plates at 35°C in ambient air for 16 to 20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AFN-1252 and the experimental workflow for identifying resistance mutations.
Caption: Mechanism of AFN-1252 action and the impact of FabI mutations.
Caption: Experimental workflow for the selection and identification of AFN-1252 resistance mutations.
References
- 1. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic changes that correlate with reduced susceptibility to daptomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of AFN-1252 Tosylate and Other FabI Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of AFN-1252 Tosylate's Cross-Resistance with Other Inhibitors of the Bacterial Fatty Acid Synthesis (FAS-II) Pathway Enzyme FabI.
This guide provides a comprehensive comparison of the cross-resistance profiles of this compound, a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), with other notable FabI inhibitors. The data presented herein is compiled from various in vitro studies to assist researchers in understanding the mechanisms of resistance and the potential for cross-resistance among this class of antibacterial agents.
Executive Summary
AFN-1252 is a potent and selective inhibitor of S. aureus FabI, a crucial enzyme in the bacterial fatty acid synthesis pathway. Resistance to AFN-1252 primarily arises from specific missense mutations in the fabI gene, notably at the M99 and Y147 positions. These mutations can lead to cross-resistance with some, but not all, other FabI inhibitors. This guide details the quantitative susceptibility changes observed in characterized mutant strains and outlines the experimental methodologies used to derive these findings.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of AFN-1252 and other FabI inhibitors against wild-type and mutant S. aureus strains. These data are essential for understanding the cross-resistance patterns.
Table 1: MICs of AFN-1252 and Triclosan against S. aureus RN4220 and its FabI Mutants
| Strain | Genotype (FabI) | AFN-1252 MIC (ng/mL) | Fold Change | Triclosan MIC (ng/mL) | Fold Change |
| RN4220 | Wild-Type | 3.9 | - | 62.5 | - |
| MWF32 | M99T | 250 | ~64 | 3.9 | ~0.06 (Increased Susceptibility) |
| MWF33 | Y147H | 500 | ~128 | 500 | 8 |
Data compiled from studies on AFN-1252 resistance mechanisms.[1][2]
Table 2: MICs of Other FabI Inhibitors against Wild-Type and Mutant S. aureus Strains
| Inhibitor | Strain | Genotype (FabI) | MIC (µg/mL) | Fold Change |
| CG400549 | Parental | Wild-Type | 0.125 - 1 | - |
| Mutant | Not specified | 16 | 16-128 | |
| MUT056399 | ATCC 29213 | Wild-Type | 0.031 | - |
| 29213-399-2 | F204S | 1 | ~32 | |
| Triclosan | ATCC 29213 | Wild-Type | 0.008 | - |
| 29213-399-2 | F204S | 0.5 | 62.5 |
Data for CG400549 and MUT056399 are from separate studies and against different mutant strains.[1][3] It is noteworthy that mutations conferring resistance to AFN-1252 (M99T, Y147H) also confer resistance to CG400549.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of FabI inhibitors.
Generation of AFN-1252-Resistant S. aureus Mutants
Spontaneous resistant mutants were selected by plating a high-density bacterial culture onto agar medium containing a selective concentration of the FabI inhibitor.
-
Bacterial Strain : S. aureus strain RN4220 is commonly used.
-
Inoculum Preparation : A culture of S. aureus is grown to a density of approximately 1 x 10⁸ cells/mL.
-
Selective Plating : An aliquot of the culture (e.g., 200 µL) is spread onto Luria-Bertani (LB) agar plates containing AFN-1252 at a concentration several-fold higher than its MIC (e.g., 40 ng/mL, which is approximately 10x the MIC for the wild-type strain).
-
Incubation : Plates are incubated at 37°C for 48 hours.
-
Mutant Confirmation and Purification : Resulting colonies are considered potential mutants and are re-streaked onto a fresh selective agar plate to confirm the resistance phenotype and to obtain a pure culture.
-
Genetic Characterization : The fabI gene from the confirmed resistant mutants is amplified by PCR and sequenced to identify any mutations.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Inoculum : Bacterial strains are grown to a specific optical density and then diluted to a standardized concentration (e.g., 30,000-fold dilution of a culture at A₆₀₀ of 1.0).
-
Assay Plate Preparation : A 96-well microtiter plate is prepared with serial twofold dilutions of the test compound (e.g., AFN-1252, triclosan) in a suitable broth medium (e.g., Luria-Bertani broth).
-
Inoculation : Each well is inoculated with a small volume (e.g., 10 µL) of the diluted bacterial suspension.
-
Controls : A positive control well (no drug) and a negative control well (no bacteria) are included on each plate.
-
Incubation : The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[3]
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in the study of FabI inhibitor cross-resistance.
Caption: Workflow for generating and characterizing FabI inhibitor-resistant mutants.
Caption: Inhibition of the FabI enzyme and the mechanism of resistance via mutation.
References
- 1. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252 Tosylate: A Head-to-Head Comparison with Leading Anti-MRSA Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of AFN-1252 tosylate, a first-in-class FabI inhibitor, with other leading anti-MRSA agents, including linezolid, vancomycin, and daptomycin. The following sections detail the comparative in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols utilized to generate the supporting data.
Executive Summary
AFN-1252 is a selective inhibitor of staphylococcal enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1][2] This novel mechanism of action confers potent and specific activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Preclinical data demonstrate that AFN-1252 exhibits superior in vitro potency compared to linezolid, vancomycin, and daptomycin, and robust efficacy in in vivo models of MRSA infection.[3][4] A Phase II clinical trial has also shown promising efficacy and a favorable safety profile in patients with acute bacterial skin and skin structure infections (ABSSSI).
Mechanism of Action: A Targeted Approach
AFN-1252's targeted mechanism offers a distinct advantage in an era of growing antimicrobial resistance. Unlike many broad-spectrum antibiotics, AFN-1252 is highly selective for staphylococci, minimizing the potential for off-target effects and the disruption of the host microbiome.[2]
In Vitro Activity: A Potency Advantage
AFN-1252 demonstrates exceptional in vitro potency against a wide range of clinical isolates of both methicillin-susceptible S. aureus (MSSA) and MRSA, with MIC90 values significantly lower than those of comparator agents.[2][5]
| Antimicrobial Agent | MRSA MIC50 (µg/mL) | MRSA MIC90 (µg/mL) | MSSA MIC90 (µg/mL) | Reference |
| AFN-1252 | - | 0.015 | 0.015 | [5] |
| Vancomycin | - | 2 | - | [6] |
| Linezolid | - | 3 | - | [6] |
| Daptomycin | - | 0.5 | - | [6] |
In a study evaluating activity in the presence of pulmonary surfactant, AFN-1252 maintained its high potency, unlike daptomycin.[7]
| Antimicrobial Agent | MRSA MIC Range (µg/mL) (without surfactant) | MRSA MIC Range (µg/mL) (with 0.8 mg/mL surfactant) | Reference |
| AFN-1252 | 0.008–0.015 | 0.008–0.03 | [7] |
| Vancomycin | 0.5–1 | Not Reported | [7] |
| Daptomycin | 0.5–2 | Not Reported | [7] |
In Vivo Efficacy: Superiority in Animal Models
In a murine subcutaneous abscess model using an MRSA strain, orally administered AFN-1252 demonstrated significant, dose-dependent reductions in bacterial load.[3] Notably, AFN-1252 at a dose of 30 mg/kg administered once daily showed equivalent efficacy to vancomycin administered twice daily at the same dose.[3]
| Treatment Group (MRSA Abscess Model) | Dosing Regimen | Mean Log10 CFU Reduction from Vehicle Control | Reference |
| AFN-1252 | 100 mg/kg (oral, bid) | 5.9 | [3] |
| AFN-1252 | 30 mg/kg (oral, bid) | 5.2 | [3] |
| AFN-1252 | 10 mg/kg (oral, bid) | 2.5 | [3] |
| AFN-1252 | 100 mg/kg (oral, qd) | 5.2 | [3] |
| AFN-1252 | 30 mg/kg (oral, qd) | 4.1 | [3] |
| Vancomycin | 30 mg/kg (IP, bid) | 4.4 | [3] |
Furthermore, in a murine septicemia model, a single oral dose of 1 mg/kg of AFN-1252 resulted in 100% protection from a lethal MRSA infection, with an ED50 of 0.15 mg/kg, making it 12 to 24 times more potent than linezolid in this model.[2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of AFN-1252 and comparator agents was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5] Serial two-fold dilutions of each antimicrobial agent were prepared in 96-well microtiter plates with cation-adjusted Mueller-Hinton broth. The wells were inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 35°C for 20-24 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[5]
Murine Subcutaneous Abscess Model
Female CD-1 mice were rendered neutropenic by a single intraperitoneal injection of cyclophosphamide (150 mg/kg) four days prior to infection.[3] Abscesses were induced on the flanks of the mice by subcutaneous injection of 10^5 CFU of an MRSA culture mixed with Cytodex beads.[3] Treatment with AFN-1252 (oral) or vancomycin (intraperitoneal) was initiated 2 hours post-infection and continued for three days, either once or twice daily.[3] Approximately 18 hours after the final dose, the abscesses were excised, homogenized, and plated for CFU enumeration.[3] Efficacy was determined by the change in CFU per abscess compared to vehicle-treated control animals.[3]
Conclusion
This compound represents a significant advancement in the development of anti-MRSA therapeutics. Its novel and specific mechanism of action, coupled with potent in vitro and in vivo activity that is superior or equivalent to established agents like linezolid and vancomycin, underscores its potential as a valuable new treatment option. The data presented in this guide provide a strong rationale for the continued development and clinical investigation of AFN-1252 for the treatment of serious staphylococcal infections.
References
- 1. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of API-1252, a Novel FabI Inhibitor, against Clinical Isolates of Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Specific Inhibitory Activity of AFN-1252 Tosylate on Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AFN-1252 tosylate's performance in specifically inhibiting the bacterial fatty acid synthesis (FASII) pathway. AFN-1252 is a potent, selective, and orally active inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the final step of the fatty acid elongation cycle.[1][2] Its targeted mechanism of action makes it a promising candidate for treating infections caused by Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), while minimizing off-target effects.[3][4]
The bacterial FASII pathway is distinct from the type I fatty acid synthase (FASI) system found in mammals, presenting an attractive target for selective antibacterial agents.[3][5] AFN-1252's specificity is demonstrated through its potent activity against staphylococcal FabI, its selective inhibition of lipid biosynthesis in whole-cell assays, and its narrow antimicrobial spectrum.[6][7]
Mechanism of Action: Targeting FabI in the FASII Pathway
The bacterial FASII pathway involves a series of discrete enzymes that work cyclically to elongate acyl chains by two carbons per cycle.[8] FabI catalyzes the final, rate-limiting step: the NADH/NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to an acyl-ACP.[5][7] Inhibition of FabI halts the entire elongation cycle, disrupting the production of fatty acids necessary for bacterial membrane synthesis and cell viability.[6] AFN-1252 acts as a potent inhibitor of S. aureus FabI, with a reported IC50 of 14 nM and a Kᵢ of 12.8 nM.[6][9]
Quantitative Data on Specificity
The specific inhibitory activity of AFN-1252 on fatty acid synthesis is supported by data from enzymatic assays, whole-cell macromolecular synthesis assays, and broad-spectrum antimicrobial susceptibility testing.
Table 1: Enzymatic Inhibition Specificity
This table compares the inhibitory activity of AFN-1252 against its target bacterial enzyme (S. aureus FabI) and the analogous mammalian enzyme complex (human FASI). The vast difference in inhibitory concentrations underscores the compound's high degree of selectivity.
| Enzyme Target | Organism | Inhibitor | IC₅₀ / Kᵢ | Selectivity Index | Reference |
| FabI | Staphylococcus aureus | AFN-1252 | 14 nM (IC₅₀) / 12.8 nM (Kᵢ) | - | [6][9] |
| FASI | Homo sapiens | AFN-1252 | >67,000 nM (>67 µM) | >4,785-fold | [9] |
Table 2: Specific Inhibition of Macromolecular Synthesis
In this experiment, the effect of AFN-1252 on the synthesis of major cellular macromolecules in S. aureus was measured by the incorporation of radiolabeled precursors. The data clearly show that fatty acid synthesis is the primary pathway inhibited.[6]
| Macromolecule | Radiolabeled Precursor | % Incorporation vs. Control |
| Fatty Acids | Acetate | 24% |
| Protein | Isoleucine | 61% |
| Cell Wall | N-acetylglucosamine | 90% |
| DNA | Thymidine | 101% |
| RNA | Uridine | 106% |
| Data sourced from Kaplan et al., 2012.[6] |
Table 3: Comparative Antimicrobial Spectrum
AFN-1252 demonstrates exceptional potency and a narrow spectrum of activity, primarily targeting staphylococci while sparing many other bacterial species. This specificity is a key advantage, potentially reducing the disruption of normal flora.[7]
| Organism | Type | AFN-1252 MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Gram-positive | ≤0.015 |
| Coagulase-Negative Staphylococci | Gram-positive | 0.12 |
| Streptococcus pneumoniae | Gram-positive | >4 |
| Enterococcus spp. | Gram-positive | >4 |
| Enterobacteriaceae | Gram-negative | >4 |
| Moraxella catarrhalis | Gram-negative | >4 |
| Data sourced from Karlowsky et al., 2009.[7] |
Table 4: Potency Comparison with Other Antistaphylococcal Agents
This table compares the in vitro activity of AFN-1252 against S. aureus with that of other commonly used antibiotics.
| Antibiotic | Class | Target | S. aureus MIC Range (µg/mL) | Reference |
| AFN-1252 | FabI Inhibitor | Fatty Acid Synthesis | 0.008 - 0.015 | [10] |
| Vancomycin | Glycopeptide | Cell Wall Synthesis | 0.5 - 1 | [10] |
| Daptomycin | Lipopeptide | Cell Membrane | 0.5 - 2 | [10] |
| Linezolid | Oxazolidinone | Protein Synthesis | 1 - 4 (Typical) | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental findings. Below are protocols for key experiments that establish the specificity of AFN-1252.
S. aureus FabI Enzyme Inhibition Assay
This assay biochemically confirms the direct inhibition of the FabI enzyme by measuring the reduction in its catalytic activity.
-
Objective: To determine the IC₅₀ and Kᵢ of AFN-1252 for S. aureus FabI.
-
Principle: The activity of FabI is monitored by measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the substrate, crotonyl-ACP.
-
Materials:
-
Purified recombinant S. aureus FabI enzyme.
-
Substrate: Crotonyl-ACP.
-
Cofactor: NADPH.
-
This compound dissolved in DMSO.
-
Assay Buffer: 100 mM sodium phosphate buffer (pH 7.5), 1 mM EDTA.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of AFN-1252 in the assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of FabI enzyme (e.g., 30 nM), and varying concentrations of AFN-1252.
-
Initiate the reaction by adding NADPH and crotonyl-ACP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the Kᵢ, repeat the experiment with varying concentrations of both the substrate (crotonyl-ACP) and the inhibitor (AFN-1252). Analyze the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).[9]
-
Macromolecular Synthesis Inhibition Assay
This whole-cell assay determines which biosynthetic pathway is most affected by the compound in a living bacterium.
-
Objective: To assess the selectivity of AFN-1252's inhibitory action in S. aureus.
-
Principle: S. aureus cultures are treated with AFN-1252 and then incubated with various radiolabeled precursors. The amount of radioactivity incorporated into acid-precipitable macromolecules (DNA, RNA, protein, cell wall, and lipids) is measured. A specific inhibitor will disproportionately reduce the incorporation of the precursor for its target pathway.
-
Materials:
-
Mid-log phase culture of S. aureus.
-
This compound.
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]isoleucine (protein), [¹⁴C]N-acetylglucosamine (cell wall), [¹⁴C]acetate (fatty acids).
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Grow S. aureus to mid-log phase and distribute the culture into separate tubes.
-
Add AFN-1252 (at a concentration that inhibits growth, e.g., 4x MIC) to the experimental tubes and an equivalent volume of vehicle (DMSO) to the control tubes.
-
Immediately add one of the radiolabeled precursors to each tube (one precursor per set of control/experimental tubes).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the incorporation by adding cold 5% TCA.
-
Collect the precipitated macromolecules by filtering the samples through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated precursors.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of incorporation in the treated samples relative to the untreated controls for each precursor.[6]
-
Minimum Inhibitory Concentration (MIC) Determination
This standard microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To determine the potency and antimicrobial spectrum of AFN-1252.
-
Principle: Bacteria are exposed to serial two-fold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to identify the MIC.
-
Materials:
-
This compound.
-
Bacterial strains (e.g., S. aureus, S. epidermidis, E. coli, S. pneumoniae).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
-
Procedure:
-
Prepare serial two-fold dilutions of AFN-1252 in CAMHB directly in the microtiter plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control well (no drug) and a negative control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of AFN-1252 at which there is no visible growth.
-
The MIC₉₀ is the concentration at which 90% of the tested isolates for a given species are inhibited.
-
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Bacterial Fatty Acid Synthesis a Valid Target for Antibacterial Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacodynamic profiles of AFN-1252 and vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic profiles of AFN-1252, a novel anti-staphylococcal agent, and vancomycin, a long-standing glycopeptide antibiotic. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences and potential applications of these two antimicrobial agents.
Executive Summary
AFN-1252 and vancomycin represent two distinct classes of antibiotics with different mechanisms of action and pharmacodynamic properties. AFN-1252 is a highly potent and specific inhibitor of FabI, an essential enzyme in the fatty acid biosynthesis pathway of Staphylococcus species.[1][2][3] In contrast, vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4][5][6][7] This fundamental difference in their targets results in varied antibacterial spectrums, potencies, and in vivo efficacies. This guide delves into a detailed comparative analysis of their pharmacodynamic profiles, supported by quantitative data and experimental methodologies.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key pharmacodynamic parameters of AFN-1252 and vancomycin against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).
Table 1: Comparative In Vitro Activity against S. aureus
| Parameter | AFN-1252 | Vancomycin | Reference |
| Mechanism of Action | Inhibition of fatty acid biosynthesis (FabI) | Inhibition of cell wall synthesis | [1][2][3][4][5][6][7] |
| Antibacterial Spectrum | Narrow, primarily Staphylococcus spp. | Broad, Gram-positive bacteria | [1][8] |
| MIC90 for MRSA (µg/mL) | 0.015 | 1.0 - 2.0 | [1][9] |
| Time-Kill Kinetics | Time-dependent killing | Time-dependent killing | [1][10] |
Table 2: Comparative In Vivo Efficacy in Murine Infection Models
| Model | Parameter | AFN-1252 (Oral) | Vancomycin (Intraperitoneal) | Reference |
| Septicemia Model | Median Effective Dose (ED50) | 0.15 mg/kg | Not Reported | [1] |
| Subcutaneous Abscess Model (MRSA) | Log10 CFU Reduction from Control (30 mg/kg) | 5.2 (bid) / 4.1 (qd) | 4.4 (bid) | [11][12] |
| Subcutaneous Abscess Model (MRSA) | Log10 CFU Reduction from T0 (30 mg/kg) | 1.5 (bid) / 0.4 (qd) | -0.44 (bid) | [11] |
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of AFN-1252 and vancomycin are visualized in the following diagrams.
Caption: Mechanism of action of AFN-1252, inhibiting the FabI enzyme in the bacterial fatty acid biosynthesis pathway.
Caption: Mechanism of action of vancomycin, targeting the D-Ala-D-Ala terminus of Lipid II to inhibit cell wall synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized procedure for determining the MIC.
References
- 1. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 2. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 3. qlaboratories.com [qlaboratories.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 12. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of AFN-1252 Tosylate with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) necessitates innovative therapeutic strategies. One such approach involves combination therapy, where two or more antimicrobial agents with different mechanisms of action are used to enhance efficacy and combat resistance. This guide provides a comprehensive analysis of the synergistic effects of AFN-1252 tosylate, a novel anti-staphylococcal agent, with beta-lactam antibiotics. By presenting key experimental data, detailed methodologies, and visual representations of cellular pathways and experimental workflows, this document serves as a critical resource for researchers in the field of antimicrobial drug development.
Executive Summary
AFN-1252 is a highly potent and selective inhibitor of FabI, an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway of Staphylococcus species.[1] Its unique mechanism of action makes it an attractive candidate for combination therapy. Beta-lactam antibiotics, a cornerstone of antibacterial treatment, act by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] This guide synthesizes available in vitro data to explore the interaction between these two classes of antibiotics against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).
Comparative Analysis of In Vitro Synergy
The primary method for quantifying the interaction between two antimicrobial agents is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the combined antimicrobial activity of two drugs. An FIC index of ≤ 0.5 is generally considered synergistic, >0.5 to 4.0 is considered indifferent or additive, and >4.0 is antagonistic.
The following table summarizes the results of checkerboard studies investigating the combination of AFN-1252 with various beta-lactam antibiotics against S. aureus.
| Combination Agent | Antibiotic Class | Target Pathway | Test Organism | FIC Index | Interaction | Reference |
| Cloxacillin | Penicillin | Cell Wall Synthesis | MSSA 29213 | 1.0 | Additivity | [2] |
| Cloxacillin | Penicillin | Cell Wall Synthesis | MRSA 43300 | 0.8 | Additivity | [2] |
| Nafcillin | Penicillin | Cell Wall Synthesis | MSSA 29213 | 0.8 | Additivity | [2] |
| Nafcillin | Penicillin | Cell Wall Synthesis | MRSA 43300 | 0.8 | Additivity | [2] |
| Penicillin | Penicillin | Cell Wall Synthesis | MSSA & MRSA | Not Specified | No Synergy or Antagonism | [1] |
| Cefuroxime | Cephalosporin | Cell Wall Synthesis | MSSA & MRSA | Not Specified | No Synergy or Antagonism | [1] |
| Ceftriaxone | Cephalosporin | Cell Wall Synthesis | MSSA & MRSA | Not Specified | No Synergy or Antagonism | [1] |
| Meropenem | Carbapenem | Cell Wall Synthesis | MSSA & MRSA | Not Specified | No Synergy or Antagonism | [1] |
The available data consistently indicate that the combination of AFN-1252 with the tested beta-lactam antibiotics results in an additive effect rather than synergy.[1][2] This suggests that while the two drugs do not potentiate each other's activity to a significant degree, they also do not interfere with each other's antimicrobial action. The lack of antagonism is a positive finding, indicating that co-administration is unlikely to reduce the efficacy of either agent.
Experimental Protocols
A clear understanding of the methodologies used to generate synergy data is crucial for interpretation and replication. The following are detailed protocols for the key experiments cited.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of AFN-1252 and the beta-lactam antibiotic are prepared in an appropriate solvent (e.g., dimethyl sulfoxide for AFN-1252) and then diluted to the desired concentrations in Mueller-Hinton broth.
-
Microtiter Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of antibiotic concentrations. Serial dilutions of AFN-1252 are made along the x-axis, and serial dilutions of the beta-lactam antibiotic are made along the y-axis. This creates a checkerboard pattern of wells with varying concentrations of both drugs.
-
Bacterial Inoculum: A standardized inoculum of the test organism (S. aureus) is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antimicrobial effect of a drug combination over time.
-
Bacterial Culture: A logarithmic-phase culture of the test organism is prepared.
-
Exposure to Antibiotics: The bacterial culture is diluted to a starting concentration of approximately 10^5 to 10^6 CFU/mL in fresh broth containing the antibiotics at specific concentrations (e.g., at their MICs or sub-MICs, alone and in combination).
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a Checkerboard Assay for Synergy Testing.
Caption: Distinct Mechanisms of Action of AFN-1252 and Beta-Lactams.
Conclusion
The investigation into the synergistic effects of this compound with beta-lactam antibiotics reveals a predominantly additive relationship. While this may not represent the potentiation often sought with combination therapies, the absence of antagonism is a crucial finding, suggesting that these two classes of antibiotics can be co-administered without diminishing their individual effects. The distinct mechanisms of action—inhibition of fatty acid synthesis by AFN-1252 and disruption of cell wall synthesis by beta-lactams—target fundamental bacterial processes. Further research could explore these combinations in more complex in vivo models and against a broader range of clinical isolates to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug developers working to expand the arsenal of effective treatments against challenging staphylococcal infections.
References
Validating AFN-1252 Tosylate's Engagement with FabI in Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods used to validate the target engagement of AFN-1252 tosylate, a potent and selective inhibitor of the enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus. The methodologies, supporting data, and comparisons with alternative approaches are detailed to assist researchers in the field of antibacterial drug discovery.
Executive Summary
AFN-1252 is a highly selective inhibitor of Staphylococcus aureus FabI, a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1][2] Its targeted mechanism of action has been extensively validated through a combination of biochemical, genetic, and structural biology techniques. This guide outlines the key experimental approaches employed to confirm AFN-1252's engagement with its intended target and compares these methods with other available strategies for target validation. The presented data underscores the robust and specific interaction of AFN-1252 with S. aureus FabI, providing a solid foundation for its development as a targeted antibacterial agent.
Biochemical Validation of FabI Inhibition
Direct assessment of enzyme inhibition is a cornerstone of target engagement validation. For AFN-1252, this was primarily achieved through in vitro enzymatic assays monitoring the activity of purified S. aureus FabI.
In Vitro FabI Inhibition Assay
This assay directly measures the inhibitory effect of AFN-1252 on the enzymatic activity of S. aureus FabI. The enzyme catalyzes the NADPH-dependent reduction of an enoyl-ACP substrate, and its activity can be monitored by the decrease in NADPH absorbance at 340 nm.
Quantitative Data Summary
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| AFN-1252 | S. aureus FabI | 14 | Triclosan | - |
| Benzimidazole Cpd. 1 | S. aureus FabI | 370 | - | - |
| Benzimidazole Cpd. 6 | S. aureus FabI | 10-70 | - | - |
| Benzimidazole Cpd. 7 | S. aureus FabI | 10-70 | - | - |
| Benzimidazole Cpd. 8 | S. aureus FabI | 10-70 | - | - |
| Benzimidazole Cpd. 11 | S. aureus FabI | 10-70 | - | - |
| Benzimidazole Cpd. 12 | S. aureus FabI | 10-70 | - | - |
| MUT056399 | S. aureus FabI | 12 | - | - |
Data sourced from multiple studies.[1][3][4]
Experimental Protocol: S. aureus FabI Inhibition Assay
-
Protein Expression and Purification:
-
The fabI gene from S. aureus is cloned into an expression vector (e.g., pET vector system) with a purification tag (e.g., His-tag).
-
The construct is transformed into a suitable E. coli expression strain.
-
Protein expression is induced, and cells are harvested and lysed.
-
The His-tagged FabI protein is purified using affinity chromatography (e.g., Ni-NTA resin).
-
The purity and concentration of the enzyme are determined.
-
-
Enzyme Assay:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains a buffer (e.g., 100 mM MES, pH 6.5), NADPH, and the substrate crotonyl-ACP.
-
AFN-1252, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.
-
The reaction is initiated by the addition of purified S. aureus FabI.
-
The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percent inhibition is determined relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
-
Comparison with Alternative Biochemical Methods
| Method | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein, providing thermodynamic parameters of the interaction (KD, ΔH, ΔS). | Provides a complete thermodynamic profile of the binding event. Label-free. | Requires larger quantities of pure protein and compound. Lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when the inhibitor binds to the immobilized target protein, providing kinetic parameters (kon, koff) and affinity (KD). | Real-time analysis of binding kinetics. High sensitivity. Label-free. | Requires immobilization of the target protein, which may affect its conformation. Can be affected by non-specific binding. |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature (Tm) of the target protein upon inhibitor binding. | High-throughput. Requires small amounts of protein. | Indirect measure of binding. May not be suitable for all proteins or inhibitors. |
Cellular Target Engagement Validation
Confirming that the inhibitor interacts with its target within the complex environment of a living bacterial cell is a critical step. For AFN-1252, this was achieved through macromolecular synthesis assays and the analysis of resistant mutants.
Macromolecular Synthesis Assay
This assay determines which cellular biosynthesis pathway is affected by the compound. By using radiolabeled precursors for DNA, RNA, protein, cell wall, and fatty acid synthesis, the specific pathway inhibited by AFN-1252 can be identified.
Experimental Workflow
Caption: Workflow of a macromolecular synthesis assay.
Experimental Protocol: Macromolecular Synthesis Assay
-
Bacterial Culture:
-
Grow S. aureus to the mid-logarithmic phase in a suitable broth medium.
-
-
Labeling:
-
Aliquots of the bacterial culture are incubated with specific radiolabeled precursors for a defined period in the presence of various concentrations of AFN-1252 or control compounds.
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
Fatty Acid Synthesis: [¹⁴C]acetate
-
-
-
Macromolecule Precipitation:
-
The incorporation of radiolabeled precursors is stopped (e.g., by adding ice-cold trichloroacetic acid - TCA).
-
The acid-insoluble macromolecules are precipitated and collected on a filter membrane.
-
-
Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity for each pathway in the AFN-1252-treated samples is compared to that of untreated control samples. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular biosynthetic pathway.
-
Generation and Characterization of Resistant Mutants
Identifying mutations in the proposed target gene that confer resistance to the compound provides strong genetic evidence of target engagement.
Experimental Workflow
Caption: Workflow for resistance mutation studies.
Quantitative Data Summary
| S. aureus Strain | Genotype | AFN-1252 MIC (ng/mL) | Fold Increase in MIC |
| RN4220 | Wild-type fabI | 3.9 | - |
| Mutant 1 | fabI (M99T) | >40 | >10 |
| Mutant 2 | fabI (Y147H) | >40 | >10 |
Data sourced from a study on AFN-1252 resistance.[5]
Experimental Protocol: Resistance Studies
-
Selection of Resistant Mutants:
-
Confirmation of Resistance:
-
The resistance of the selected colonies is confirmed by determining their MIC for AFN-1252 and comparing it to the wild-type strain.
-
-
Genetic Characterization:
-
Genomic DNA is extracted from the resistant mutants.
-
The fabI gene is amplified by PCR and sequenced to identify any mutations.[3]
-
-
Validation of Mutation's Role:
-
The identified mutation is introduced into a wild-type background using techniques like site-directed mutagenesis and homologous recombination.
-
The MIC of the engineered strain is determined to confirm that the specific mutation is responsible for the resistance phenotype.
-
Structural Validation of Target Engagement
Visualizing the direct interaction between the inhibitor and its target protein at an atomic level provides definitive proof of target engagement.
X-ray Co-crystallography
This technique involves crystallizing the target protein in a complex with the inhibitor and then determining the three-dimensional structure of the complex using X-ray diffraction.
Logical Relationship Diagram
Caption: Logical flow of X-ray co-crystallography.
The crystal structure of S. aureus FabI in complex with AFN-1252 has been solved and is available in the Protein Data Bank (PDB ID: 4FS3).[5] This structure provides a detailed view of the binding mode of AFN-1252 within the active site of FabI, confirming the direct interaction.
Experimental Protocol: X-ray Co-crystallography (Inferred)
-
Protein and Inhibitor Preparation:
-
Highly pure and concentrated S. aureus FabI is prepared as described in the biochemical assay protocol.
-
AFN-1252 is dissolved in a suitable solvent.
-
-
Co-crystallization:
-
The purified FabI protein is mixed with a molar excess of AFN-1252.
-
The protein-inhibitor complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves testing a wide range of buffer conditions, precipitants, and temperatures to find conditions that promote crystal growth.
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is mounted and cryo-cooled.
-
The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source).
-
The diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the electron density map of the crystal.
-
An atomic model of the protein-inhibitor complex is built into the electron density map.
-
The model is refined to best fit the experimental data.
-
Comparison with Alternative Target Validation Strategies
While the methods described above provide strong evidence for AFN-1252's target engagement, other approaches can also be employed in antibacterial drug discovery.
| Strategy | Principle | Application for AFN-1252 | Advantages | Disadvantages |
| Genetic Knockdown/Knockout | Reducing or eliminating the expression of the target gene to mimic the effect of the inhibitor. | Could be used to demonstrate that depletion of FabI phenocopies the antibacterial effect of AFN-1252. | Provides strong genetic evidence for target essentiality. | Can be technically challenging to implement in some bacteria. Compensatory mechanisms may mask the phenotype. |
| Chemical Proteomics | Using chemical probes to identify the protein targets of a compound in a complex biological sample. | An affinity-based probe derived from AFN-1252 could be used to pull down FabI from S. aureus lysate. | Unbiased approach to identify on- and off-targets. | Can be technically challenging and may not capture all interactions. |
| Transcriptomics/Proteomics | Analyzing changes in gene or protein expression in response to compound treatment to infer the mode of action. | Could reveal downstream effects of FabI inhibition by AFN-1252. | Provides a global view of the cellular response to the compound. | Indirect method of target identification. Can be difficult to distinguish primary from secondary effects. |
Conclusion
The target engagement of this compound with Staphylococcus aureus FabI has been rigorously validated through a multi-faceted approach encompassing biochemical, cellular, and structural methodologies. The potent and specific inhibition observed in enzymatic assays, the selective disruption of fatty acid biosynthesis in whole cells, the identification of resistance-conferring mutations within the fabI gene, and the atomic-level visualization of the drug-target interaction collectively provide a compelling body of evidence. This comprehensive validation serves as a benchmark for the characterization of targeted antibacterial agents and underscores the potential of AFN-1252 as a precision therapeutic for S. aureus infections.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Safety Operating Guide
Prudent Disposal of AFN-1252 Tosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of AFN-1252 tosylate, a potent inhibitor of the bacterial enzyme FabI.
This compound is an important compound in the development of new antibiotics. Due to its specific biochemical activity and chemical properties, adherence to strict disposal protocols is necessary to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for tosylate compounds should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for proper disposal.
This compound Properties and Hazards
| Property | Value/Information |
| Chemical Name | (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide;4-methylbenzenesulfonic acid |
| Molecular Formula | C28H29N3O5S |
| Appearance | Solid (form may vary) |
| Primary Hazards | Potential for skin and eye irritation. May be harmful if ingested or inhaled. |
| Reactivity | Tosylates are generally stable but can be reactive. They are often used to convert alcohols into good leaving groups for nucleophilic substitution reactions.[1][2][3] |
| Degradation/Decomposition | May decompose upon exposure to strong acids, bases, or high temperatures. Tosylates can be sensitive to moisture.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Step-by-Step Disposal Procedure
The following procedure outlines a recommended, conservative approach for the disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
-
Experimental Protocol for Neutralization (if deemed appropriate by EHS)
In some cases, chemical neutralization may be an appropriate step before disposal. This should only be performed by trained personnel and with the explicit approval of your EHS department. A general protocol for the hydrolysis of a tosylate compound is provided below for informational purposes only.
Objective: To hydrolyze the tosylate ester to a less reactive alcohol and toluenesulfonic acid.
Materials:
-
This compound waste
-
A suitable solvent (e.g., a water-miscible organic solvent like acetone or ethanol)
-
Aqueous base solution (e.g., 1M sodium hydroxide)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel
Procedure:
-
Dissolve the this compound waste in a minimal amount of the chosen organic solvent in the reaction vessel.
-
Slowly add the aqueous base solution to the mixture while stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) if necessary.
-
Continue stirring until the reaction is complete.
-
Neutralize the resulting solution with a suitable acid (e.g., 1M hydrochloric acid) to a pH of approximately 7.
-
Dispose of the neutralized solution as aqueous waste, following your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
